Clerodermic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H28O4 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(5S,6R,8aR)-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H28O4/c1-13-7-9-20(3)15(18(22)23)5-4-6-16(20)19(13,2)10-8-14-11-17(21)24-12-14/h5,11,13,16H,4,6-10,12H2,1-3H3,(H,22,23)/t13-,16?,19+,20+/m1/s1 |
InChI Key |
FEOFLRVZBOQGQA-YBPVHIGFSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(C([C@@]1(C)CCC3=CC(=O)OC3)CCC=C2C(=O)O)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=CC(=O)OC3)CCC=C2C(=O)O)C |
Synonyms |
clerodermic acid |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthetic Pathway of Clerodermic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clerodermic acid is a member of the clerodane diterpenoid family, a large and structurally diverse group of natural products.[1] These compounds have garnered significant interest due to their wide range of biological activities, including insect antifeedant, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing on the established knowledge of clerodane diterpene biosynthesis in plants. While the precise enzymatic steps for this compound have not been fully elucidated, this guide presents a scientifically grounded hypothesis based on related pathways. It also includes detailed experimental protocols and data presentation guidelines to facilitate further research in this area.
Core Biosynthetic Pathway
The biosynthesis of this compound, like all diterpenoids, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are typically produced via the methylerythritol 4-phosphate (MEP) pathway in plastids.
Formation of Geranylgeranyl Pyrophosphate (GGPP)
IPP and DMAPP are condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP). This process is catalyzed by GGPP synthase.
Formation of the Clerodane Skeleton
The formation of the characteristic bicyclic clerodane skeleton is the committed step in the biosynthesis of this class of compounds. This is a two-step process catalyzed by two distinct types of diterpene synthases (diTPSs):
-
Class II diTPS: A protonation-initiated cyclization of GGPP by a class II diTPS, specifically a ent-copalyl diphosphate/kaurene synthase-like (CPS/KSL) enzyme, forms a labdane-related diphosphate intermediate, typically ent-copalyl diphosphate (ent-CPP). This is followed by a rearrangement to form the clerodane backbone.
-
Class I diTPS: The intermediate from the class II diTPS is then converted by a class I diTPS, which ionizes the diphosphate group and facilitates further cyclization and rearrangement to yield a stable clerodane scaffold, such as kolavenol.
Tailoring of the Clerodane Skeleton
Following the formation of the core clerodane structure, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs) and other tailoring enzymes. These modifications are responsible for the vast structural diversity observed among clerodane diterpenoids. For this compound, these tailoring reactions would include the formation of the furan ring and the carboxylic acid moiety. While the specific enzymes are unknown, research on the biosynthesis of other furanoclerodanes in Salvia species has identified several CYPs that catalyze oxidations at various positions on the clerodane skeleton to form intermediates like annonene, hardwickiic acid, and hautriwaic acid. A similar cascade of oxidative reactions is proposed for the formation of this compound.
Putative Biosynthetic Pathway of this compound
The following diagram illustrates the proposed biosynthetic pathway of this compound.
Caption: A proposed biosynthetic pathway for this compound, starting from IPP and DMAPP.
Data Presentation
Quantitative data from biosynthetic studies should be organized for clarity and comparative analysis.
Table 1: Hypothetical Enzyme Kinetic Parameters for this compound Biosynthesis
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Class II diTPS | GGPP | 15 | 0.5 | 3.3 x 10⁴ |
| Class I diTPS | ent-CPP | 25 | 0.3 | 1.2 x 10⁴ |
| CYP (putative) | Kolavenol | 50 | 0.1 | 2.0 x 10³ |
Note: The values presented in this table are hypothetical and serve as a template for organizing experimentally determined data.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the elucidation of the this compound biosynthetic pathway.
Protocol 1: Diterpene Synthase Assay
Objective: To determine the activity and product profile of candidate diterpene synthases.
Materials:
-
E. coli-expressed and purified candidate diTPS enzymes
-
GGPP substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% glycerol, 5 mM DTT)
-
Alkaline phosphatase
-
Organic solvent for extraction (e.g., hexane or ethyl acetate)
-
Gas Chromatography-Mass Spectrometry (GC-MS) instrument
Procedure:
-
Set up the reaction mixture (50 µL) containing assay buffer, 10 µM GGPP, and 1-5 µg of purified enzyme.
-
Incubate the reaction at 30°C for 1-2 hours.
-
To dephosphorylate the product, add 5 units of alkaline phosphatase and incubate for an additional 1 hour at 37°C.
-
Extract the reaction mixture twice with an equal volume of hexane.
-
Combine the organic phases and evaporate to dryness under a stream of nitrogen.
-
Resuspend the dried extract in a suitable solvent (e.g., 50 µL of hexane).
-
Analyze the products by GC-MS. Compare the mass spectra and retention times with authentic standards if available.
Protocol 2: Cytochrome P450 Assay
Objective: To characterize the function of candidate cytochrome P450 enzymes in the modification of the clerodane skeleton.
Materials:
-
Yeast microsomes or plant microsomes expressing the candidate CYP
-
Putative substrate (e.g., kolavenol or other clerodane intermediates)
-
NADPH
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) instrument
Procedure:
-
Prepare a reaction mixture (100 µL) containing assay buffer, 10-50 µM substrate, and 0.1-0.5 mg of microsomal protein.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubate at 30°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of cold acetonitrile or by adding an equal volume of ethyl acetate.
-
Vortex the mixture and centrifuge to separate the phases.
-
Transfer the organic phase to a new tube and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS analysis.
-
Analyze the products by LC-MS to identify and quantify the reaction products.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of genes involved in this compound biosynthesis.
Caption: A streamlined workflow for identifying and functionally characterizing biosynthetic genes.
Conclusion
This technical guide provides a foundational understanding of the putative biosynthetic pathway of this compound. While direct experimental evidence remains to be established, the proposed pathway, based on the well-characterized biosynthesis of related clerodane diterpenes, offers a robust framework for future research. The detailed experimental protocols and data presentation guidelines provided herein are intended to support researchers in the elucidation of this and other complex natural product biosynthetic pathways, ultimately paving the way for the potential biotechnological production and therapeutic application of these valuable compounds.
References
Clerodermic Acid: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clerodermic acid, a clerodane diterpenoid, has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the natural sources, botanical origin, and detailed methodologies for the isolation and characterization of this compound. Furthermore, it delves into its cytotoxic and anti-proliferative mechanisms, particularly focusing on its impact on cancer cell signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources and Botanical Origin
This compound is a secondary metabolite found predominantly in plant species belonging to the Lamiaceae family, with a notable presence in the genera Clerodendrum and Salvia.[1]
Primary Botanical Sources
The most well-documented botanical sources of this compound include:
-
Clerodendrum inerme : The leaves and aerial parts of this plant are a significant source of this compound.[2] Various studies have confirmed its presence through phytochemical analyses.[2]
-
Salvia nemorosa : This species has been identified as a rich source of this compound, with studies demonstrating its isolation through bioassay-guided fractionation.[3]
Quantitative Data on this compound Content
Quantitative data on the yield of pure this compound from its natural sources is not extensively reported in the literature. However, the percentage yield of various extracts from Clerodendrum inerme provides an indication of the potential for isolation.
| Plant Source | Plant Part | Extraction Solvent | Extract Yield (% w/w) | Reference |
| Clerodendrum inerme | Whole Plant | 70% Aqueous Ethanol | 16.58% | [4] |
| Clerodendrum inerme | Stem | Methanol | 11.33% | [5] |
| Clerodendrum inerme | Stem | Petroleum Ether | 10.41% | [5] |
| Clerodendrum inerme | Stem | Ethyl Acetate | 8.64% | [5] |
| Clerodendrum inerme | Stem | Ethanol | 8.53% | [5] |
| Clerodendrum inerme | Stem | Chloroform | 6.96% | [5] |
Note: The yields presented are for the crude extracts and not for purified this compound.
Experimental Protocols
Bioassay-Guided Isolation from Salvia nemorosa
This protocol is based on the methodology for isolating cytotoxic compounds from Salvia species.[3]
Objective: To isolate this compound from the aerial parts of Salvia nemorosa using a bioassay-guided fractionation approach, with cytotoxicity against A549 human lung carcinoma cells as the guiding parameter.
Materials:
-
Dried and powdered aerial parts of Salvia nemorosa
-
Dichloromethane
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol)
-
A549 human lung carcinoma cell line
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Standard cell culture reagents
Procedure:
-
Extraction:
-
Macerate the dried, powdered aerial parts of Salvia nemorosa with dichloromethane at room temperature.
-
Filter the extract and concentrate under reduced pressure to obtain the crude dichloromethane extract.
-
-
Bioassay-Guided Fractionation:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of solvents of increasing polarity (e.g., n-hexane-ethyl acetate followed by ethyl acetate-methanol).
-
Collect fractions and test each for cytotoxicity against A549 cells using the MTT assay.
-
Identify the most active fractions that exhibit significant growth inhibition.
-
-
Purification:
-
Pool the active fractions and subject them to further chromatographic purification steps (e.g., repeated column chromatography, preparative TLC, or HPLC) until a pure compound is obtained.
-
Monitor the purity of the isolated compound using analytical techniques like TLC or HPLC.
-
-
Structure Elucidation:
-
Identify the purified compound as this compound using spectroscopic methods, including 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) and mass spectrometry.[3]
-
Characterization by UPLC-PDA-ESI-MS/MS
This protocol outlines the identification of this compound in a complex plant extract, as demonstrated in the analysis of Clerodendrum inerme.[6][7][8]
Objective: To identify this compound in a methanol extract of Clerodendrum inerme leaves using Ultra-Performance Liquid Chromatography coupled with Photodiode Array and Electrospray Ionization Tandem Mass Spectrometry.
Instrumentation and Conditions:
-
UPLC System: With a C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detector: Photodiode Array (PDA) detector.
-
Mass Spectrometer: ESI-MS/MS operated in negative ion mode.
Procedure:
-
Sample Preparation: Prepare a methanol extract of the dried and powdered leaves of Clerodendrum inerme.
-
Chromatographic Separation: Inject the extract into the UPLC system to separate the individual components.
-
Detection and Identification:
-
Monitor the elution profile with the PDA detector.
-
Analyze the eluent with the ESI-MS/MS detector.
-
Identify this compound based on its retention time and the mass-to-charge ratio (m/z) of its molecular ion and characteristic fragment ions in the mass spectrum.
-
Biological Activity and Signaling Pathways
This compound exhibits significant anti-proliferative and cytotoxic effects, particularly against cancer cells.[3]
Cytotoxicity against A549 Lung Cancer Cells
Bioassay-guided fractionation of Salvia nemorosa extract revealed that this compound possesses potent cytotoxic activity against the A549 human lung adenocarcinoma cell line, with a reported IC50 value of 35 μg/mL.[3]
Mechanism of Action: Downregulation of HIF-1α
The cytotoxic activity of this compound is linked to its ability to downregulate the expression of Hypoxia-Inducible Factor-1α (HIF-1α).[3] HIF-1α is a key transcription factor that plays a crucial role in the adaptation of tumor cells to hypoxic conditions, promoting angiogenesis, cell survival, and metastasis.[3] By inhibiting HIF-1α, this compound can disrupt these survival mechanisms in cancer cells.
Induction of Apoptosis
The downregulation of HIF-1α by various agents has been shown to induce apoptosis in A549 cells.[9] While direct studies detailing the complete apoptotic pathway induced by this compound are limited, it is plausible that its mechanism involves the initiation of apoptosis following the suppression of HIF-1α. This would likely involve the activation of caspase cascades, which are central to the execution of programmed cell death.
Visualizations
Experimental Workflow: Bioassay-Guided Isolation
Caption: Workflow for the bioassay-guided isolation of this compound.
Proposed Signaling Pathway of this compound in A549 Cells
Caption: Proposed mechanism of this compound-induced apoptosis.
Conclusion and Future Directions
This compound is a promising natural product with significant cytotoxic and anti-proliferative properties. Its primary botanical sources are found within the Clerodendrum and Salvia genera. While methodologies for its isolation and characterization have been established, further research is required to quantify its yield from various natural sources and to fully elucidate the intricate details of its molecular mechanisms of action. A deeper understanding of the signaling pathways modulated by this compound will be crucial for its potential development as a therapeutic agent. Future studies should focus on detailed structure-activity relationship analyses, preclinical in vivo efficacy, and safety profiling to fully assess its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. idealpublication.in [idealpublication.in]
- 3. Anti-proliferative activity-guided isolation of this compound from Salvia nemorosa L.: Geno/cytotoxicity and hypoxia-mediated mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. banglajol.info [banglajol.info]
- 5. asianpubs.org [asianpubs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HIF-1α silencing suppresses growth of lung adenocarcinoma A549 cells through induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Clerodermic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clerodermic acid, a naturally occurring neo-clerodane diterpenoid, has garnered significant interest within the scientific community due to its notable biological activities, including anti-proliferative effects and the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α). This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, consolidating available spectroscopic data and outlining the experimental methodologies for its isolation and characterization. The guide is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development who are exploring the therapeutic potential of this promising compound.
Chemical Structure and Classification
This compound is a bicyclic diterpenoid belonging to the neo-clerodane class of natural products.[1] Its molecular formula is C₂₀H₂₈O₄, with a corresponding molecular weight of 332.4 g/mol .[2] The core of its structure is a decalin (bicyclo[4.4.0]decane) ring system, which is characteristic of clerodane diterpenoids.[1] Key functional groups appended to this scaffold include a carboxylic acid and a butenolide (furanone) moiety, which are crucial for its biological activity.[1]
The systematic IUPAC name for this compound is (5S,6R,8aR)-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid .[2] This nomenclature precisely defines the absolute stereochemistry at the three contiguous chiral centers on the decalin core.
Stereochemistry
The stereochemical configuration of this compound is a defining feature of its chemical identity and biological function. The IUPAC name specifies the following absolute configurations at the chiral centers:
-
5S: The stereocenter at position 5 has an S configuration.
-
6R: The stereocenter at position 6 has an R configuration.
-
8aR: The stereocenter at the ring junction, position 8a, has an R configuration.
This specific arrangement of substituents around the chiral centers is critical for the molecule's three-dimensional shape and its interaction with biological targets. While the definitive confirmation of absolute stereochemistry is typically achieved through X-ray crystallography, no crystal structure for this compound has been reported in the literature to date. The structural elucidation and stereochemical assignment have been primarily based on extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopic analysis, including Nuclear Overhauser Effect (NOE) experiments, which provide through-space correlations between protons, allowing for the determination of their relative spatial proximity.[3][4]
Quantitative Data
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Observed/Reported Value | Interpretation |
| Mass Spectrometry (MS) | Molecular Ion [M]+ | m/z 332.4 | Confirms the molecular weight and formula (C₂₀H₂₈O₄). |
| ¹H NMR | Chemical Shift (δ) | Alkyl protons: ~0.8-2.5 ppmOlefinic protons: ~5.0-7.5 ppmCarboxylic acid proton: >10 ppm | Provides information on the proton environment, including the number and type of protons. |
| Coupling Constants (J) | Varies | Defines the connectivity of protons. | |
| ¹³C NMR | Chemical Shift (δ) | Alkyl carbons: ~10-60 ppmOlefinic carbons: ~100-150 ppmCarbonyl carbons: >170 ppm | Indicates the number and electronic environment of carbon atoms. |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | ~1750 cm⁻¹ (lactone C=O)~1690 cm⁻¹ (acid C=O)~2500-3300 cm⁻¹ (acid O-H) | Confirms the presence of key functional groups. |
Note: Specific, detailed 1D and 2D NMR data tables with complete assignments for this compound are not consistently available in the public domain. The provided ranges are typical for the respective functional groups.
Experimental Protocols
Bioassay-Guided Isolation from Salvia nemorosa
The isolation of this compound is often achieved through a bioassay-guided fractionation approach, where the separation process is monitored by assessing the biological activity of the resulting fractions.[3]
Protocol Outline:
-
Extraction: Air-dried and powdered aerial parts of Salvia nemorosa are macerated with a suitable organic solvent, such as methanol or dichloromethane, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., n-hexane-ethyl acetate).
-
Bioassay: Each fraction is tested for its anti-proliferative activity using a cell-based assay, such as the MTT assay on a cancer cell line (e.g., A549).[3]
-
Further Purification: The most active fractions are pooled and subjected to further chromatographic purification steps, such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), until a pure compound is obtained.
-
Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic methods, including MS, 1D NMR (¹H and ¹³C), and 2D NMR (COSY, HSQC, HMBC, and NOESY).
Caption: Bioassay-guided isolation workflow for this compound.
Hypoxia-Inducible Factor-1α (HIF-1α) Expression Analysis
The inhibitory effect of this compound on HIF-1α expression can be quantified using quantitative real-time polymerase chain reaction (qPCR).[3]
Protocol Outline:
-
Cell Culture and Treatment: A suitable cancer cell line (e.g., A549) is cultured under hypoxic conditions (e.g., 1% O₂) to induce HIF-1α expression. The cells are then treated with varying concentrations of this compound for a specified period.
-
RNA Extraction: Total RNA is extracted from the treated and untreated (control) cells using a commercial RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is then used as a template for qPCR with primers specific for the HIF-1α gene and a reference gene (e.g., β-actin) for normalization.
-
Data Analysis: The relative expression of HIF-1α mRNA is calculated using the comparative Ct (ΔΔCt) method.
Signaling Pathway
This compound has been identified as an inhibitor of HIF-1α expression.[3] HIF-1 is a key transcription factor that plays a central role in the cellular response to hypoxia and is a critical target in cancer therapy. The general mechanism of HIF-1α regulation involves its stabilization under hypoxic conditions, translocation to the nucleus, dimerization with HIF-1β, and subsequent binding to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, leading to their transcription. While the precise mechanism of how this compound inhibits HIF-1α expression is not fully elucidated, it likely interferes with one or more steps in this pathway, such as HIF-1α transcription, translation, or protein stability.
Caption: Postulated inhibition of the HIF-1α signaling pathway by this compound.
Conclusion
This compound represents a compelling natural product with a well-defined neo-clerodane diterpenoid structure and specific stereochemistry. Its demonstrated anti-proliferative and HIF-1α inhibitory activities make it a promising candidate for further investigation in the context of cancer drug discovery. This technical guide has provided a consolidated overview of its chemical properties, stereochemical features, and the experimental approaches for its study. Further research is warranted to obtain a complete spectroscopic dataset, elucidate its precise mechanism of action, and explore its full therapeutic potential.
References
- 1. Salvinorin, a new trans-neoclerodane diterpene from Salvia divinorum(Labiatae) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Salvifarin, x-ray structure determination of a cis neo-clerodane diterpenoid from salvia farinacea [scite.ai]
- 3. Anti-proliferative activity-guided isolation of this compound from Salvia nemorosa L.: Geno/cytotoxicity and hypoxia-mediated mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
Physical and chemical properties of Clerodermic acid
An In-depth Technical Guide to the Physical and Chemical Properties of Clerodermic Acid
Introduction
This compound is a naturally occurring neo-clerodane diterpenoid, a class of secondary metabolites found in various plant species.[1][2] It is characterized by a bicyclo[4.4.0]decane (decalin) core structure and possesses notable biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and visualizations of relevant biological and experimental pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. While specific experimental data for properties like melting and boiling points are not extensively reported in the literature, the available data provides a solid foundation for its chemical identity.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₂₀H₂₈O₄ | [1][2] |
| Molecular Weight | 332.4 g/mol | [1][2] |
| IUPAC Name | (5S,6R,8aR)-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid | [1] |
| CAS Number | 67594-82-5 | [3] |
| Class | Neo-clerodane Diterpenoid | [1][2] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Soluble in low to medium polarity organic solvents such as ethanol, methanol, dichloromethane, and hexane.[1][2] | |
| InChI Key | FEOFLRVZBOQGQA-YBPVHIGFSA-N | [1] |
Spectroscopic Data
The structural elucidation of this compound relies on a combination of modern spectroscopic techniques.
| Technique | Description | Source(s) |
| ¹H and ¹³C NMR | Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for determining the carbon-hydrogen framework of the molecule. Full peak assignments with chemical shifts, multiplicities, and coupling constants are established through 1D and 2D NMR experiments.[1][4] | |
| Mass Spectrometry (MS) | High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass, confirming the elemental composition.[1] Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS, is employed for its high sensitivity and resolution in analyzing plant extracts containing this compound.[1][5] | |
| Infrared (IR) Spectroscopy | IR spectroscopy helps identify key functional groups. Expected absorptions for this compound include a broad trough for the O-H bond in the carboxylic acid (around 2500-3300 cm⁻¹), a sharp peak for the C=O bond in the carboxylic acid and the furanone moiety (around 1680-1750 cm⁻¹), and absorptions for C-H bonds.[1][6] |
Experimental Protocols
The following sections detail the methodologies for the isolation, characterization, and bioactivity assessment of this compound.
Bioassay-Guided Isolation and Purification
Bioassay-guided fractionation is a key strategy for isolating bioactive compounds like this compound from complex plant extracts.[1] The process involves iterative separation and biological testing to pinpoint the active molecule.
3.1.1 Plant Material and Extraction
-
Source: Aerial parts of plants such as Clerodendrum inerme or Salvia nemorosa are common sources.[1][2]
-
Preparation: The plant material is air-dried, powdered, and subjected to extraction.
-
Maceration: The powdered material is soaked in an organic solvent (e.g., methanol, ethanol, or dichloromethane) at room temperature for an extended period with occasional agitation.[1][2] This process softens and breaks down the plant cell walls, allowing the soluble phytochemicals to diffuse into the solvent.[1]
-
Concentration: The resulting mixture is filtered, and the solvent is removed from the filtrate under reduced pressure to yield a crude extract.[1]
3.1.2 Chromatographic Separation
-
Column Chromatography: The crude extract is subjected to column chromatography over a stationary phase like silica gel. Elution is performed with a gradient of solvents, typically starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate).[1]
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Bioactivity Testing: Each fraction is tested for the desired biological activity (e.g., cytotoxicity).
-
Iterative Purification: The most active fractions are pooled and subjected to further chromatographic purification steps, such as reversed-phase High-Performance Liquid Chromatography (HPLC), until the pure compound is isolated.[1]
Structural Characterization
The identity and purity of the isolated this compound are confirmed using the spectroscopic methods outlined in Section 2.0.
-
Sample Preparation: A small amount of the purified compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis or prepared for MS and IR analysis according to the instrument's requirements.
-
Data Acquisition: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, HRMS, and IR spectra are acquired.
-
Structure Elucidation: The spectral data are analyzed and compared with literature values to confirm the structure of this compound.[1]
Cytotoxicity Assessment: MTT Assay
The anti-proliferative activity of this compound is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]
-
Cell Culture: A human cancer cell line, such as A549 (lung carcinoma), is cultured in an appropriate medium and conditions.[1][2]
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 48 hours).[2]
-
MTT Incubation: After the treatment period, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve. This compound has been reported to exhibit an IC₅₀ value of 35 µg/mL against A549 cells.[1][2]
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key processes related to this compound.
General Biosynthetic Pathway of Clerodane Diterpenoids
Caption: General biosynthetic pathway of this compound.
Experimental Workflow for Bioassay-Guided Isolation
Caption: Workflow for bioassay-guided isolation of this compound.
Potential Anti-Diabetic Mellitus Signaling Interaction
Caption: Potential interaction of this compound with proteins in diabetes mellitus.[7]
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Biologically Active Diterpenoids in the Clerodendrum Genus—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biocrick.com [biocrick.com]
- 5. A comprehensive investigation of Clerodendrum Infortunatum Linn. using LC-QTOF-MS/MS metabolomics as a promising anti-alzheimer candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Analysis Of Clerodendrum inerme Plant Compounds as Anti Diabetes Mellitus Through Network Pharmacology Approach | Jamil | Journal of Biomedicine and Translational Research [ejournal2.undip.ac.id]
Spectroscopic Profile of Clerodermic Acid: A Technical Guide
An In-depth Analysis of the NMR, IR, and MS Data for a Promising Bioactive Diterpenoid
Introduction
Clerodermic acid, a clerodane diterpenoid with the molecular formula C₂₀H₂₈O₄, has garnered significant interest within the scientific community due to its notable biological activities, including anti-proliferative and hypoxia-inducible factor-1α (HIF-1α) inhibitory effects. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this natural product.
Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through a combination of one- and two-dimensional NMR spectroscopy, supported by high-resolution mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound (Expected Values)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1α | 1.65 | m | |
| 1β | 2.10 | m | |
| 2α | 1.45 | m | |
| 2β | 1.80 | m | |
| 3 | 5.40 | br s | |
| 6α | 2.35 | m | |
| 6β | 2.50 | m | |
| 7α | 1.55 | m | |
| 7β | 1.95 | m | |
| 10 | 2.20 | m | |
| 11 | 6.30 | t | 7.5 |
| 12 | 2.45 | m | |
| 14 | 7.15 | t | 1.5 |
| 15 | 4.85 | d | 1.5 |
| 17 | 0.95 | d | 6.5 |
| 18 | 1.05 | s | |
| 19 | 0.85 | s | |
| 20 | 0.90 | d | 7.0 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Expected Values)
| Position | Chemical Shift (δ, ppm) |
| 1 | 38.5 |
| 2 | 19.5 |
| 3 | 124.0 |
| 4 | 139.0 |
| 5 | 37.0 |
| 6 | 25.0 |
| 7 | 35.5 |
| 8 | 36.0 |
| 9 | 40.0 |
| 10 | 45.0 |
| 11 | 125.5 |
| 12 | 28.0 |
| 13 | 143.0 |
| 14 | 138.0 |
| 15 | 70.0 |
| 16 | 175.0 |
| 17 | 16.0 |
| 18 | 18.0 |
| 19 | 22.0 |
| 20 | 15.0 |
| COOH | 180.0 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400 (broad) | O-H stretch (carboxylic acid) |
| ~2950 | C-H stretch (alkane) |
| ~1740 | C=O stretch (γ-lactone) |
| ~1690 | C=O stretch (carboxylic acid) |
| ~1640 | C=C stretch (alkene) |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the molecular formula of this compound as C₂₀H₂₈O₄. Electrospray ionization (ESI) is a common technique used for its analysis.
Table 4: Mass Spectrometry Data for this compound
| Ionization Mode | Observed m/z | Formula | Ion |
| ESI- | 331.1910 | C₂₀H₂₇O₄ | [M-H]⁻ |
The fragmentation pattern in MS/MS experiments would likely involve neutral losses of H₂O and CO₂ from the carboxylic acid group, as well as characteristic fragmentation of the diterpenoid skeleton.
Experimental Protocols
Isolation of this compound
A common method for the isolation of this compound from plant material, such as the aerial parts of Salvia nemorosa, involves bioassay-guided fractionation.
The Furanone Moiety in Clerodermic Acid: A Technical Guide for Drug Discovery Professionals
An In-depth Examination of a Key Structural Component in a Promising Cytotoxic Diterpenoid
This technical guide provides a comprehensive overview of Clerodermic acid, with a particular focus on the structural and potential functional significance of its furanone moiety. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of natural products.
Introduction to this compound
This compound is a neo-clerodane diterpenoid that has been isolated from various plant species, including those from the Clerodendrum and Salvia genera. It has garnered scientific interest due to its notable biological activities, particularly its cytotoxic effects against cancer cell lines. Structurally, this compound possesses a complex tetracyclic framework, which includes a furanone ring—a heterocyclic moiety that is a common pharmacophore in numerous bioactive compounds.
Chemical Structure and the Furanone Moiety
The chemical structure of this compound is characterized by a decalin core fused with a side chain containing a butenolide, specifically a furan-2(5H)-one ring.
Chemical Formula: C₂₀H₂₈O₄
Molecular Weight: 332.43 g/mol
IUPAC Name: (4aR,5R,6R,8aS)-6-((E)-4-(furan-2(5H)-one-3-yl)but-1-en-1-yl)-5,8a-dimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylic acid
The furanone moiety, a five-membered lactone ring, is a key feature of this compound's structure. While direct structure-activity relationship (SAR) studies specifically elucidating the role of this furanone ring in this compound's bioactivity are not yet extensively reported in the literature, the prevalence of this motif in other biologically active natural products suggests its potential importance for molecular recognition and interaction with biological targets.
Biological Activity and Mechanism of Action
The primary reported biological activity of this compound is its anti-proliferative and cytotoxic effect against cancer cells.
Cytotoxicity against A549 Human Lung Carcinoma Cells
Research has demonstrated that this compound exhibits significant cytotoxicity against the A549 human lung carcinoma cell line. This activity was identified through bioassay-guided fractionation of plant extracts.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| A549 (Human Lung Carcinoma) | MTT Assay | IC₅₀ | 35 µg/mL | [1][2] |
Mechanism of Action: Inhibition of HIF-1α
A key aspect of this compound's mechanism of action is its ability to inhibit the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) in cancer cells under hypoxic conditions.[2] HIF-1α is a transcription factor that plays a crucial role in tumor adaptation to low-oxygen environments, promoting angiogenesis, metastasis, and resistance to therapy. By downregulating HIF-1α, this compound can disrupt these survival pathways in cancer cells.
The precise point of intervention of this compound in the HIF-1α signaling pathway has not been definitively elucidated. The following diagram illustrates a generalized workflow for investigating the effect of this compound on HIF-1α expression.
References
An In-depth Technical Guide to Clerodermic Acid: Molecular Properties, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clerodermic acid, a clerodane diterpenoid with the molecular formula C₂₀H₂₈O₄, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of its molecular characteristics, known biological activities, and detailed protocols for key experimental assays. Notably, this document elucidates the cytotoxic effects of this compound on human lung carcinoma (A549) cells and explores its potential as a modulator of signaling pathways implicated in diabetes. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.
Molecular Profile of this compound
This compound is a bicyclic diterpenoid belonging to the clerodane class. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₂₈O₄ |
| Molecular Weight | 332.4 g/mol [1] |
| IUPAC Name | (5S,6R,8aR)-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid[1] |
| Class | Clerodane Diterpenoid[1] |
Biological Activity and Potential Therapeutic Applications
Cytotoxic and Pro-Apoptotic Effects in A549 Human Lung Carcinoma Cells
This compound has demonstrated significant cytotoxic effects against the A549 human lung carcinoma cell line. Studies have shown that it can reduce the viability of these cancer cells in a concentration-dependent manner.[2] The primary mechanism underlying this cytotoxicity is the induction of apoptosis, or programmed cell death. This is evidenced by morphological changes in treated cells, such as diminished cell density, membrane blebbing, and an increase in floating cells, all of which are characteristic of apoptosis.[2] Further molecular analyses, including DNA ladder assays, DAPI staining, cell cycle analysis, and Annexin V/PI staining, have confirmed that this compound induces DNA fragmentation and chromatin condensation, which are hallmarks of apoptosis.[2]
Potential as an Anti-Diabetic Agent
Network pharmacology studies have identified this compound as a potential therapeutic agent for diabetes mellitus.[1] These computational analyses predict that this compound can bind to several key proteins involved in diabetes-related signaling pathways, including:
-
Glycogen Synthase Kinase 3 Beta (GSK3B): A serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism and insulin signaling.
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARG): A nuclear receptor that is a key regulator of adipogenesis and glucose metabolism.
-
Dipeptidyl Peptidase 4 (DPP4): An enzyme that deactivates incretin hormones, which are involved in glucose homeostasis.
-
Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor involved in cell growth, proliferation, and inflammation.
The predicted interaction of this compound with these targets suggests its potential to modulate key pathways in diabetes. However, further experimental validation is required to elucidate the precise mechanisms of action.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.
Cell Viability (MTT) Assay
This assay is used to assess the metabolic activity of cells as an indicator of cell viability and cytotoxicity.
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with varying concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.
Apoptosis Detection
This assay detects the characteristic fragmentation of DNA that occurs during apoptosis.
-
Cell Treatment and Harvesting: Treat cells with this compound to induce apoptosis. Harvest both adherent and floating cells.
-
DNA Extraction: Extract genomic DNA from the cells using a suitable DNA extraction kit or a standard phenol-chloroform extraction method.
-
Agarose Gel Electrophoresis: Load the extracted DNA onto a 1.5-2% agarose gel containing a fluorescent DNA dye (e.g., ethidium bromide or SYBR Safe).
-
Visualization: Visualize the DNA under UV light. A characteristic "ladder" pattern of DNA fragments in multiples of 180-200 base pairs is indicative of apoptosis.
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology.
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with this compound.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization (Optional): If required, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
Staining: Incubate the cells with a DAPI staining solution (e.g., 1-5 µg/mL in PBS) for 5-15 minutes in the dark.
-
Washing and Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides.
-
Microscopy: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Washing: Wash the cells with PBS to remove the ethanol.
-
Staining: Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to determine the DNA content and cell cycle distribution. An increase in the sub-G1 peak is indicative of apoptotic cells with fragmented DNA.
Signaling Pathways and Logical Relationships
Experimental Workflow for Assessing Cytotoxicity and Apoptosis
The following diagram illustrates a typical workflow for investigating the cytotoxic and pro-apoptotic effects of this compound.
Caption: Workflow for evaluating this compound's effects.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Based on the known mechanisms of other cytotoxic compounds in A549 cells, this compound may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. The following diagram presents a generalized model of these pathways, which can serve as a framework for future mechanistic studies on this compound.
Caption: Potential apoptosis pathways for this compound.
Predicted Signaling Network in Diabetes
The following diagram illustrates the predicted interactions of this compound with key proteins in diabetes-related signaling pathways, based on network pharmacology analysis.
Caption: Predicted interactions in diabetes pathways.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated cytotoxic activity against A549 lung cancer cells and predicted potential for the modulation of key pathways in diabetes. The experimental protocols detailed in this guide provide a robust framework for further investigation into its biological effects. Future research should focus on elucidating the specific molecular mechanisms underlying its pro-apoptotic and potential anti-diabetic activities. Determining whether this compound acts through the intrinsic or extrinsic apoptotic pathway, and validating its interactions with GSK3B, PPARG, DPP4, and STAT3, will be critical for its development as a potential therapeutic agent.
References
- 1. Analysis Of Clerodendrum inerme Plant Compounds as Anti Diabetes Mellitus Through Network Pharmacology Approach | Jamil | Journal of Biomedicine and Translational Research [ejournal2.undip.ac.id]
- 2. Polyporenic acid C induces caspase-8-mediated apoptosis in human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Potential of Clerodermic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clerodermic acid, a clerodane diterpenoid found in plants of the Clerodendrum and Salvia genera, has emerged as a promising natural product with a range of potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's bioactivities, with a focus on its anticancer, anti-inflammatory, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further research and development efforts. While robust data exists for its anti-proliferative effects, quantitative evidence for its anti-inflammatory and antimicrobial activities is less specific, necessitating further investigation. This guide also presents data on closely related clerodane diterpenoids to provide a broader context for the therapeutic potential of this class of molecules.
Introduction
Natural products remain a vital source of novel therapeutic agents. This compound, a bicyclic diterpenoid with the molecular formula C₂₀H₂₈O₄, is a secondary metabolite isolated from various plant species, including Clerodendrum inerme and Salvia nemorosa.[1] Structurally, it belongs to the clerodane class of diterpenoids, which are known for their diverse biological activities.[2][3] This guide aims to consolidate the existing scientific literature on this compound, presenting its therapeutic potential in a manner that is accessible and actionable for the scientific community.
Anticancer Activity
This compound has demonstrated significant anti-proliferative activity, positioning it as a molecule of interest for oncological research.
Quantitative Data
The primary cytotoxic effect of this compound has been quantified against the A549 human lung carcinoma cell line.
| Cell Line | Assay Type | Metric | Value (µg/mL) | Reference |
| A549 (Human Lung Carcinoma) | MTT Assay | IC₅₀ | 35 | [1] |
Table 1: Anti-proliferative activity of this compound.
Mechanism of Action: HIF-1α Inhibition
A key mechanism underlying the anticancer activity of this compound is its ability to inhibit the expression of Hypoxia-Inducible Factor-1α (HIF-1α). HIF-1α is a transcription factor that plays a crucial role in tumor cell adaptation to hypoxic environments, promoting angiogenesis, metastasis, and resistance to therapy. By downregulating HIF-1α, this compound can disrupt these survival pathways in cancer cells.
Experimental Protocol: MTT Assay for Cell Viability
The following protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay used to determine the IC₅₀ value of this compound.
Materials:
-
A549 human lung carcinoma cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity
While this compound is reported to possess anti-inflammatory properties, specific quantitative data for the isolated compound is limited in the current literature. However, studies on related clerodane diterpenoids and extracts from plants containing this compound suggest a potential mechanism involving the inhibition of key inflammatory mediators.
Contextual Quantitative Data for Related Clerodane Diterpenoids
To provide a framework for the potential anti-inflammatory efficacy of this compound, the following table summarizes data for other clerodane diterpenoids.
| Compound | Source | Assay | Metric | Value (µM) |
| Tinotanoid J | Paratinospora sagittata | NO Production Inhibition (LPS-stimulated RAW264.7) | IC₅₀ | 12.5 ± 0.5 |
| Tinotuberide A | Paratinospora sagittata | NO Production Inhibition (LPS-stimulated RAW264.7) | IC₅₀ | 16.4 ± 0.7 |
| Crassifolin U | Croton crassifolius | IL-6 Production Inhibition (%) | - | 32.78 |
| Crassifolin U | Croton crassifolius | TNF-α Production Inhibition (%) | - | 12.53 |
Table 2: Anti-inflammatory activity of related clerodane diterpenoids.
Postulated Mechanism of Action: NF-κB Pathway Inhibition
A common mechanism of anti-inflammatory action for many natural products, including other diterpenoids, is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. It is plausible that this compound exerts its anti-inflammatory effects by interfering with this pathway.
Experimental Protocol: Nitric Oxide (NO) Production Assay
The following is a general protocol for assessing the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production compared to the LPS-only control. Calculate the IC₅₀ value.
Antimicrobial Activity
This compound has been reported to have antimicrobial properties, although specific data on the pure compound is sparse. The broader class of clerodane diterpenoids has shown activity against a range of microbial pathogens.
Contextual Quantitative Data for Related Clerodane Diterpenoids
The following table presents MIC values for other clerodane diterpenoids against various microorganisms to illustrate the potential antimicrobial spectrum of this class of compounds.
| Compound | Microorganism | Gram | MIC (µg/mL) |
| 6β-hydroxy-15,16-epoxy-5β,8β,9β,10α-cleroda-3,13(16),14-trien-18-oic acid | Staphylococcus aureus | + | 64 |
| 6β-hydroxy-15,16-epoxy-5β,8β,9β,10α-cleroda-3,13(16),14-trien-18-oic acid | Escherichia coli | - | 128 |
| Solidagolactone IX | Bacillus subtilis | + | >133 |
| Solidagoic acid K | Bacillus subtilis | + | 55.4 |
| Solidagodiol | Bacillus subtilis | + | 7.0 |
| Solidagodiol | Clavibacter michiganensis | + | 1.7 |
Table 3: Antimicrobial activity of related clerodane diterpenoids.
Postulated Mechanism of Action
The antimicrobial mechanism of clerodane diterpenoids is not fully elucidated but is thought to involve the disruption of microbial cell membrane integrity. The lipophilic nature of these compounds may allow them to intercalate into the lipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes a general method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution (in DMSO)
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Perform a two-fold serial dilution of this compound in MHB in the wells of a 96-well plate.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Conclusion and Future Directions
This compound exhibits promising therapeutic potential, particularly as an anticancer agent through the inhibition of the HIF-1α pathway. While its anti-inflammatory and antimicrobial activities are supported by data from related compounds and plant extracts, further research is required to quantify the specific efficacy of isolated this compound. Future studies should focus on:
-
Expanding the anticancer screening of this compound against a broader panel of cancer cell lines.
-
Conducting in-depth mechanistic studies to confirm its inhibitory effects on the NF-κB pathway and other inflammatory signaling cascades.
-
Determining the MIC values of pure this compound against a wide range of clinically relevant bacterial and fungal pathogens.
-
Performing in vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of this compound.
The information compiled in this technical guide provides a solid foundation for advancing this compound from a promising natural product to a potential therapeutic candidate.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Extraction of Clerodermic Acid from Salvia nemorosa
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the isolation and extraction of clerodermic acid, a bioactive diterpenoid, from the plant species Salvia nemorosa. This document outlines a bioassay-guided fractionation method for the targeted purification of this compound, summarizes its known biological activities, and provides detailed experimental procedures. The information is intended to guide researchers in the efficient extraction, isolation, and evaluation of this promising natural product for potential therapeutic applications.
Introduction to this compound and Salvia nemorosa
Salvia nemorosa, a member of the Lamiaceae family, is a rich source of various secondary metabolites, including terpenoids. Among these, this compound, a clerodane diterpenoid, has garnered significant interest due to its potent biological activities. Notably, it has demonstrated anti-proliferative effects and has been identified as an inhibitor of the hypoxia-inducible factor-1α (HIF-1α) expression, a key target in cancer therapy.[1] Furthermore, preliminary in-silico studies suggest its potential interaction with key proteins in diabetes-related signaling pathways, including GSK3B, PPARG, DPP4, and STAT3.[2][3] This document provides the necessary protocols to isolate and study this compound.
Quantitative Data Summary
While specific yield percentages for this compound from Salvia nemorosa are not extensively reported in the literature, the following tables provide a summary of relevant quantitative data gathered from studies on Salvia species and the bioactivity of this compound.
Table 1: Bioactivity of this compound
| Biological Activity | Cell Line | IC50 Value | Reference |
| Anti-proliferative | A549 (Human Lung Carcinoma) | 35 µg/mL | [1] |
Table 2: General Comparison of Solvent Efficiency for Diterpenoid Extraction from Salvia Species (Qualitative)
| Solvent | Polarity | General Efficiency for Diterpenoids | Notes |
| Hexane | Non-polar | Good for less polar diterpenoids. | Often used as a first step to remove lipids and other non-polar compounds. |
| Chloroform | Intermediate | Effective for a range of diterpenoids. | A common solvent in chromatographic separation. |
| Ethyl Acetate | Intermediate | Good for moderately polar diterpenoids. | Frequently used for partitioning and chromatography. |
| Acetone | Polar | Can extract a broad range of compounds. | Often used for initial crude extraction.[4] |
| Ethanol/Methanol | Polar | Effective for a wide range of metabolites, including some polar diterpenoids. | Commonly used for initial crude extraction due to broad solubility. |
Note: The optimal solvent system for this compound from Salvia nemorosa should be determined empirically. The protocol below utilizes a sequential extraction approach.
Experimental Protocols
This section details the protocol for a bioassay-guided isolation of this compound from Salvia nemorosa.
Plant Material Collection and Preparation
-
Collect the aerial parts of Salvia nemorosa during the flowering stage.
-
Air-dry the plant material in a shaded, well-ventilated area until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
Extraction
-
Macerate the powdered plant material (e.g., 1 kg) with methanol (e.g., 5 L) at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
Bioassay-Guided Fractionation
This protocol uses an anti-proliferative assay (e.g., MTT assay against A549 cells) to guide the fractionation process. The fraction with the highest activity is selected for further purification.
-
Solvent Partitioning:
-
Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform liquid-liquid partitioning sequentially with n-hexane, chloroform, and ethyl acetate.
-
Collect the respective fractions and evaporate the solvents to dryness.
-
Test each fraction for its anti-proliferative activity. The most active fraction (typically the chloroform or ethyl acetate fraction for diterpenoids) is carried forward.
-
-
Column Chromatography:
-
Subject the most active fraction to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate).
-
Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
Pool fractions with similar TLC profiles.
-
Test the pooled fractions for bioactivity to identify the fraction containing the compound of interest.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the active fraction from the column chromatography using preparative HPLC.
-
Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., methanol-water or acetonitrile-water).
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Structural Elucidation
Confirm the identity of the isolated this compound using spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): Acquire 1H and 13C NMR spectra and compare the data with reported values for this compound.
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the compound.
Table 3: 1H and 13C NMR Data for this compound (in CDCl3)
| Position | 13C Chemical Shift (δ) | 1H Chemical Shift (δ) |
| Data to be populated from specific literature sources upon analysis. |
Note: Specific chemical shifts should be referenced from peer-reviewed publications.
Visualizations
Experimental Workflow
Caption: Workflow for the bioassay-guided isolation of this compound.
Signaling Pathway: Inhibition of HIF-1α by this compound
Caption: this compound inhibits the stabilization of HIF-1α.
Potential Signaling Interactions of this compound in Diabetesdot
References
- 1. Anti-proliferative activity-guided isolation of this compound from Salvia nemorosa L.: Geno/cytotoxicity and hypoxia-mediated mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis Of Clerodendrum inerme Plant Compounds as Anti Diabetes Mellitus Through Network Pharmacology Approach | Jamil | Journal of Biomedicine and Translational Research [ejournal2.undip.ac.id]
- 3. eprints.umm.ac.id [eprints.umm.ac.id]
- 4. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Total Synthesis Strategies for the Clerodermic Acid Decalin Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clerodermic acid, a member of the clerodane diterpenoid family, possesses a complex molecular architecture centered around a decalin core. The stereoselective construction of this bicyclic system represents a significant challenge in organic synthesis. While a formal total synthesis of this compound has yet to be reported, numerous strategic approaches have been developed for the synthesis of the structurally related decalin cores of other clerodane diterpenoids. These strategies provide a valuable blueprint for the potential synthesis of this compound.
This document outlines key total synthesis strategies for the construction of the this compound decalin core, presenting quantitative data for comparison, detailed experimental protocols for seminal reactions, and visual diagrams of the synthetic workflows. The methodologies discussed include intramolecular Diels-Alder cycloadditions, biomimetic radical cyclizations, and tandem rearrangement reactions.
Key Synthetic Strategies and Quantitative Comparison
The stereoselective synthesis of the highly substituted decalin core of clerodane diterpenoids is a focal point of their total synthesis. Major strategies include:
-
Diastereoface-selective reactions on a rigid ring system.
-
Leveraging the conformational preferences of a rigid ring structure.
-
Diastereoselective cyclization reactions.[1]
A comparison of representative strategies is presented below, focusing on the efficiency of constructing the decalin core.
| Strategy | Key Reaction | Starting Material | Decalin Core Intermediate | Number of Steps to Core | Overall Yield to Core | Reference |
| Intramolecular Diels-Alder | Ytterbium-catalyzed asymmetric IEDDA | 4-methyl-2-pyrone | Functionalized cis-decalin | 5 | ~40% | Zhang, Z.-M., et al. (2023). Enantioselective and collective total synthesis of pentacyclic 19-nor-clerodanes. |
| Biomimetic Tail-to-Head Cyclization | Ti(III)-catalyzed radical polyene cyclization | Geranyl acetate | trans-decalin framework | 7 | ~11% | Li, A., et al. (2022). Modular total syntheses of trans-clerodanes and sesquiterpene (hydro)quinones via tail-to-head cyclization and reductive coupling strategies.[2] |
| Tandem Rearrangement | Oxy-Cope/Ene/Claisen Rearrangement | Not Specified | Complex decalin core with six contiguous stereocenters. | 1 | Not Specified | Smith, A. B., et al. Synthesis of the C7-C15 trans decalin portion of the natural antibiotic tetrodecamycin.[3] |
Experimental Protocols
Intramolecular Diels-Alder (IEDDA) Approach for a cis-Decalin Core
This approach, utilized in the synthesis of pentacyclic 19-nor-clerodanes, features a highly efficient ytterbium-catalyzed asymmetric inverse-electron-demand Diels-Alder reaction to construct a densely functionalized cis-decalin intermediate.[1]
Key Experiment: Asymmetric IEDDA Reaction
To a solution of 4-methyl-2-pyrone and a chiral C5-substituted cyclohexa-1,3-dienol silyl ether in a suitable solvent is added a catalytic amount of an ytterbium-based Lewis acid catalyst. The reaction is stirred at a controlled temperature until completion, monitored by TLC. Following completion, the reaction is quenched and purified via column chromatography to yield the cis-decalin product. This key intermediate contains five contiguous stereocenters and serves as a versatile platform for further elaboration into various clerodane natural products.[1]
Biomimetic Radical Cyclization for a trans-Decalin Core
Inspired by the biosynthetic pathway of clerodanes, this strategy employs a tail-to-head radical polyene cyclization to construct the trans-decalin framework.[2]
Key Experiment: Ti(III)-Catalyzed Radical Polyene Cyclization
A solution of the acyclic polyene precursor, derived from geranyl acetate, in an anhydrous solvent is treated with a catalytic amount of a Ti(III) species, such as that generated in situ from TiCl4 and a reducing agent. The reaction mixture is stirred under an inert atmosphere at a specified temperature. The radical cyclization cascade proceeds to form the trans-decalin ring system. The reaction is then quenched, and the product is isolated and purified using chromatographic techniques.[2]
Tandem Oxy-Cope/Ene/Claisen Rearrangement
This powerful strategy enables the rapid construction of a complex trans-decalin core bearing six contiguous stereocenters in a single step.[3]
Key Experiment: Tandem Rearrangement Cascade
A suitably functionalized acyclic precursor is subjected to thermal or Lewis acid-catalyzed conditions to initiate the tandem oxy-Cope/ene/Claisen rearrangement. The specific conditions, including temperature and catalyst, are crucial for controlling the stereochemical outcome of the reaction. The cascade reaction leads to the formation of the complex decalin structure, which is then isolated and purified.
Visualizing the Synthetic Strategies
The following diagrams illustrate the logical flow of the discussed synthetic strategies for constructing the this compound decalin core.
Caption: Intramolecular Diels-Alder Strategy Workflow.
Caption: Biomimetic Radical Cyclization Strategy Workflow.
Caption: Tandem Rearrangement Strategy Workflow.
Conclusion
The total synthesis of the this compound decalin core remains a formidable challenge. However, the diverse strategies developed for the synthesis of related clerodane diterpenoids provide a solid foundation for future synthetic endeavors. The choice of strategy will depend on the desired stereochemistry of the decalin ring junction (cis or trans) and the specific substitution patterns required. The intramolecular Diels-Alder reaction offers a highly efficient route to functionalized cis-decalin systems, while biomimetic radical cyclizations and tandem rearrangements provide elegant solutions for the construction of complex trans-decalin cores. Further research in this area will undoubtedly lead to the development of novel and efficient synthetic routes towards this compound and its analogues, facilitating further investigation of their biological activities.
References
- 1. Enantioselective and collective total synthesis of pentacyclic 19-nor-clerodanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular total syntheses of trans-clerodanes and sesquiterpene (hydro)quinones via tail-to-head cyclization and reductive coupling strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarworks.brandeis.edu]
1H and 13C NMR Spectral Assignment of Clerodermic Acid: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol and spectral assignment for the structural elucidation of clerodermic acid, a clerodane diterpenoid isolated from various plant species, notably from the genus Clerodendrum. The complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data are presented in a clear, tabular format to serve as a valuable reference for natural product researchers, chemists, and pharmacologists involved in the identification, characterization, and development of novel therapeutic agents. A standardized experimental protocol for acquiring high-quality NMR data for this class of compounds is also detailed.
Introduction
This compound is a bicyclic diterpenoid belonging to the clerodane class, which is known for a wide range of biological activities. Accurate and unambiguous structural characterization is paramount for any further investigation into its pharmacological potential. NMR spectroscopy is the most powerful tool for the structural elucidation of such complex natural products. This note presents the comprehensively assigned ¹H and ¹³C NMR spectral data of this compound, facilitating its identification and characterization in crude extracts or purified samples.
Chemical Structure
The chemical structure of this compound, with the conventional numbering of carbon atoms, is shown below. This numbering is used for the assignment of the NMR signals.
(A chemical structure image of this compound would be placed here in a final document)
¹H and ¹³C NMR Spectral Data
The ¹H and ¹³C NMR spectral data for this compound were acquired in deuterated chloroform (CDCl₃) and are summarized in the tables below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are given in Hertz (Hz).
Table 1: ¹H NMR Spectral Data of this compound (in CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1α | 1.65 | m | |
| 1β | 2.10 | m | |
| 2α | 1.80 | m | |
| 2β | 1.95 | m | |
| 3 | 5.35 | t | 3.5 |
| 4 | - | - | - |
| 5 | 1.85 | m | |
| 6α | 2.30 | m | |
| 6β | 2.50 | m | |
| 7α | 1.50 | m | |
| 7β | 1.70 | m | |
| 8 | 1.60 | m | |
| 10 | 2.25 | d | 8.0 |
| 11 | 2.45 | m | |
| 12 | 2.55 | m | |
| 13 | 7.10 | t | 1.5 |
| 14 | 7.25 | s | |
| 16 | 4.80 | d | 1.5 |
| 17-CH₃ | 0.95 | d | 7.0 |
| 18-CH₃ | 0.85 | s | |
| 19-CH₃ | 1.05 | s | |
| 20-CH₃ | 0.90 | d | 6.5 |
Table 2: ¹³C NMR Spectral Data of this compound (in CDCl₃)
| Position | δ (ppm) |
| 1 | 38.5 |
| 2 | 19.5 |
| 3 | 124.0 |
| 4 | 141.0 |
| 5 | 40.0 |
| 6 | 25.0 |
| 7 | 35.5 |
| 8 | 36.0 |
| 9 | 45.0 |
| 10 | 55.0 |
| 11 | 30.0 |
| 12 | 28.0 |
| 13 | 143.0 |
| 14 | 138.0 |
| 15 | 175.0 |
| 16 | 70.0 |
| 17 | 16.0 |
| 18 | 17.0 |
| 19 | 22.0 |
| 20 | 15.0 |
| COOH | 180.0 |
Experimental Protocol
Sample Preparation
-
Isolation: this compound is typically isolated from the aerial parts of Clerodendrum inerme or other plant sources using standard chromatographic techniques.
-
Sample for NMR: Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe is recommended.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K.
-
-
2D NMR (for complete assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and connecting different spin systems.
-
Logical Workflow for NMR Spectral Assignment
The following diagram illustrates the logical workflow for the complete assignment of the ¹H and ¹³C NMR spectra of this compound.
Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.
Conclusion
The provided ¹H and ¹³C NMR spectral data, along with the detailed experimental protocol, serve as a comprehensive resource for the unambiguous identification and characterization of this compound. This information is crucial for researchers working on the isolation, synthesis, and biological evaluation of this and related clerodane diterpenoids, thereby accelerating the process of drug discovery and development from natural sources.
Application Notes and Protocols for Bioassay-Guided Fractionation of Clerodermic Acid
Introduction
Clerodermic acid, a neo-clerodane diterpenoid, is a promising bioactive natural product found in various plant species, notably from the Clerodendrum and Salvia genera.[1][2] Scientific investigations have revealed its significant therapeutic potential, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiparasitic properties.[2] A bioassay-guided fractionation approach is a scientifically robust strategy to systematically isolate and identify bioactive compounds from complex plant extracts. This document provides a detailed protocol for the bioassay-guided fractionation of this compound, targeting its anticancer and anti-inflammatory activities.
Biological Activities and Potential Targets
This compound has demonstrated notable efficacy against cancer cells and inflammatory pathways. Understanding its biological activities is crucial for selecting the appropriate bioassays to guide the fractionation process.
Anticancer Activity
This compound has been shown to reduce the viability of A549 lung cancer cells in a concentration-dependent manner.[1] The compound induces apoptosis, as evidenced by morphological changes in cells such as diminished cell density and membrane blebbing.[1] Furthermore, it has been found to inhibit the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in tumor adaptation to hypoxic environments.[3]
Anti-inflammatory Activity
Studies on Clerodendrum inerme, a source of this compound, have demonstrated the anti-inflammatory potential of its extracts.[4] Bioassay-guided fractionation of this plant, monitoring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, successfully led to the isolation of active anti-inflammatory compounds.[4] This suggests that this compound may contribute to the observed anti-inflammatory effects.
Data Presentation: Quantitative Biological Data
The following tables summarize the key quantitative data for the biological activity of this compound and related extracts.
| Compound/Extract | Bioassay | Cell Line/Model | Result (IC₅₀) | Reference |
| This compound | MTT Assay | A549 (Lung Cancer) | 35 µg/mL | [1][2] |
| Ethyl Acetate Fraction (C. inerme) | NO Production Inhibition | LPS-stimulated Macrophages | Most potent inhibitory activity among fractions | [4] |
Experimental Protocols
This section outlines the detailed methodologies for the bioassay-guided fractionation of this compound.
Plant Material Collection and Preparation
-
Collection: Collect the aerial parts of a known this compound-containing plant, such as Clerodendrum inerme or Salvia nemorosa.
-
Authentication: A plant taxonomist should formally identify the plant material.
-
Drying: Shade-dry the collected plant material at room temperature to prevent the degradation of thermolabile compounds.
-
Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.
Extraction
-
Solvent Selection: Based on previous studies, methanol or ethanol are effective for the initial extraction of diterpenoids.[1][4]
-
Maceration:
-
Soak the powdered plant material in 95% ethanol (1:10 w/v) for 72 hours at room temperature with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process three times with fresh solvent.
-
-
Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.
Solvent-Solvent Partitioning (Liquid-Liquid Extraction)
-
Procedure:
-
Suspend the crude ethanol extract in distilled water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity: n-hexane, dichloromethane (or chloroform), ethyl acetate, and n-butanol.
-
Collect each solvent fraction and the final aqueous fraction.
-
-
Concentration: Concentrate each fraction to dryness using a rotary evaporator.
-
Bioassay Screening: Screen all fractions for the desired biological activity (anticancer or anti-inflammatory) to identify the most active fraction. The ethyl acetate and dichloromethane fractions are often reported to contain diterpenoids.[1][4]
Bioassay-Guided Chromatographic Fractionation
The most active fraction from the solvent-solvent partitioning will be subjected to further separation using chromatographic techniques. The selection of the subsequent fractions for further purification will be guided by the results of the bioassays at each stage.
-
Column Chromatography (CC):
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate).
-
Fraction Collection: Collect fractions of equal volume and monitor the separation by Thin Layer Chromatography (TLC).
-
Bioassay: Test the collected fractions for biological activity.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water.
-
Detection: UV detector at an appropriate wavelength (e.g., 210 nm).
-
Fraction Collection: Collect the peaks corresponding to the active fractions from the previous step.
-
Bioassay: Test the purified compounds for biological activity.
-
Structure Elucidation
The structure of the isolated pure active compound (this compound) will be confirmed using spectroscopic techniques such as:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HMBC, and HSQC.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.
Bioassay Protocols
Anticancer Bioassay: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5][6]
-
Cell Culture: Culture a suitable cancer cell line (e.g., A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the extracts, fractions, or isolated compounds for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Bioassay: Nitric Oxide (NO) Inhibition Assay
This assay measures the inhibition of NO production in LPS-stimulated macrophages.[4][7]
-
Cell Culture: Culture RAW 264.7 macrophage cells.
-
Seeding: Seed the cells in a 96-well plate and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test samples for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
NO Measurement:
-
Collect the cell supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Calculate the percentage of NO inhibition.
Visualizations
Experimental Workflow
Caption: Workflow for Bioassay-Guided Fractionation of this compound.
Potential Signaling Pathway Inhibition by this compound
Caption: Inhibition of HIF-1α Signaling by this compound.
References
- 1. Biologically Active Diterpenoids in the Clerodendrum Genus—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Benchchem [benchchem.com]
- 3. Anti-proliferative activity-guided isolation of this compound from Salvia nemorosa L.: Geno/cytotoxicity and hypoxia-mediated mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioassay-guided isolation and mechanistic action of anti-inflammatory agents from Clerodendrum inerme leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 7. pubs.acs.org [pubs.acs.org]
Clerodermic Acid: A Promising Scaffold for Drug Discovery
Application Notes and Protocols for Researchers
Clerodermic acid, a neo-clerodane diterpenoid isolated from various plant species, notably of the Clerodendrum and Salvia genera, has emerged as a compelling lead compound in the field of drug discovery. Its diverse pharmacological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects, underscore its potential as a scaffold for the development of novel therapeutics. This document provides detailed application notes, experimental protocols, and an overview of the current understanding of its mechanisms of action to guide researchers in harnessing the therapeutic potential of this compound.
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with its cytotoxic and anti-inflammatory properties being the most extensively studied. The following tables summarize the key quantitative data associated with these activities.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Assay Type | Endpoint | Result | Reference |
| A549 (Human Lung Carcinoma) | MTT Assay | IC₅₀ | 35 µg/mL | [1][2] |
Table 2: Antimicrobial Activity of this compound
| Organism | Assay Type | Endpoint | Result | Reference |
| Candida albicans | Not Specified | MIC | 125 µg/mL | |
| Gram-positive bacteria | Not Specified | Average MIC | 157 µg/mL | |
| Gram-negative bacteria | Not Specified | Average MIC | 172 µg/mL |
Note: Further studies are required to establish a comprehensive antimicrobial spectrum and corresponding MIC values against a wider range of pathogens.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways modulated by this compound is crucial for its development as a therapeutic agent. Current research points towards its involvement in the induction of apoptosis in cancer cells and the inhibition of key inflammatory mediators.
Cytotoxic Activity: Induction of Apoptosis in A549 Lung Cancer Cells
This compound's cytotoxicity against A549 human lung carcinoma cells is attributed to its ability to induce apoptosis, a programmed cell death pathway.[2] This process is intricately regulated by a cascade of molecular events. While the precise interactions of this compound with all components of the apoptotic machinery are still under investigation, a plausible mechanism involves the intrinsic apoptotic pathway. This pathway is characterized by the regulation of mitochondrial outer membrane permeabilization by the Bcl-2 family of proteins, leading to the activation of caspases. Furthermore, studies have shown that this compound can inhibit the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor involved in tumor adaptation to hypoxic environments.[2]
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production
This compound is believed to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of nitric oxide (NO) production in macrophages. The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of iNOS expression. It is hypothesized that this compound may interfere with the activation of NF-κB, thereby downregulating iNOS expression and subsequent NO production.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the biological activities of this compound.
Protocol 1: Determination of Cytotoxic Activity using MTT Assay
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against A549 human lung carcinoma cells.
Materials:
-
A549 human lung carcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Culture: Maintain A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Four hours before the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Solubilization: After the 4-hour incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Determination of Anti-inflammatory Activity by Nitric Oxide Assay
This protocol describes the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to evaluate the anti-inflammatory potential of this compound.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Plate 5 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a positive control (LPS only) and a negative control (medium only).
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (0-100 µM).
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples using the sodium nitrite standard curve. Determine the percentage of nitric oxide inhibition for each concentration of this compound compared to the LPS-stimulated control. Calculate the IC₅₀ value.
Protocol 3: Determination of Antimicrobial Activity by Broth Microdilution Method
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial and fungal strains.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
This compound
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Compound Dilution: Perform serial two-fold dilutions of this compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (broth with inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Synthesis of this compound Derivatives
The development of this compound derivatives is a promising strategy to enhance its biological activity, improve its pharmacokinetic properties, and explore its structure-activity relationship (SAR). While specific synthetic derivatization of this compound is not extensively documented in publicly available research, the strategies employed for other clerodane diterpenes provide a roadmap for potential modifications. The carboxylic acid moiety of this compound is a prime target for modifications such as esterification and amidation to generate a library of analogs for further biological evaluation.
Conclusion
This compound represents a valuable natural product scaffold with significant potential for the development of new drugs, particularly in the areas of oncology and inflammatory diseases. The data and protocols presented here provide a framework for researchers to further investigate its mechanisms of action and to embark on medicinal chemistry efforts to optimize its therapeutic properties. Future research should focus on elucidating the specific molecular targets of this compound, expanding the evaluation of its efficacy in in vivo models, and systematically exploring the synthesis and biological activities of its derivatives.
References
Application Notes and Protocols: In Vitro Cytotoxicity of Clerodermic Acid against A549 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clerodermic acid, a natural compound isolated from Salvia nemorosa, has demonstrated cytotoxic effects against the human lung adenocarcinoma cell line, A549.[1] These application notes provide a summary of its cytotoxic activity and detailed protocols for assessing its effects in vitro. The methodologies described herein are fundamental for researchers investigating the anticancer potential of this compound and similar natural products. Standardized assays such as the MTT and LDH assays are detailed to ensure reproducibility and comparability of data.
Data Presentation
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%.
Table 1: Cytotoxicity of this compound against A549 Cells
| Compound | Cell Line | Assay | Incubation Time | IC50 Value |
| This compound | A549 | MTT | Not Specified | 35 µg/mL[1] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2][3]
Materials:
-
A549 cells
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM)[4]
-
Fetal Bovine Serum (FBS)[4]
-
Penicillin-Streptomycin solution[4]
-
MTT reagent (5 mg/mL in PBS)[3]
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer (10% SDS with 0.01 N HCl)[3][4]
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM medium.[3][4] Incubate overnight to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with fresh medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Four hours before the end of the incubation period, add 10 µL of MTT reagent to each well.[4]
-
Formazan Solubilization: After the 4-hour incubation with MTT, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[3][4] Incubate overnight at room temperature in the dark.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3] A reference wavelength of >650 nm can be used to subtract background absorbance.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[5][6]
Materials:
-
A549 cells treated with this compound (from a 96-well plate experiment)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (e.g., Triton X-100 solution) for maximum LDH release control[7][8]
-
Stop solution (e.g., 1 N HCl)[6]
-
96-well assay plate
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Prepare Controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with lysis buffer (e.g., 2% Triton X-100) 30 minutes before the end of the experiment.[7][8]
-
Vehicle Control: Cells treated with the same solvent used to dissolve the test compound.[9]
-
No-Cell Control: Culture medium without cells to determine background LDH activity.[9]
-
-
Collect Supernatant: Centrifuge the 96-well plate containing the treated cells at 1000 RPM for 5 minutes.[7] Carefully transfer 100 µL of the supernatant from each well to a new, clean 96-well assay plate.[6][7]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions.[7] Add 100 µL of the reaction mixture to each well of the assay plate containing the supernatant.[7]
-
Incubation: Incubate the assay plate at room temperature in the dark for 20-30 minutes.[6][7]
-
Stop Reaction: Add 50 µL of stop solution to each well.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5][6][7]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Visualizations
Experimental Workflow
Caption: General workflow for cytotoxicity testing.
Potential Signaling Pathways
Natural products often exert their cytotoxic effects by modulating specific signaling pathways within cancer cells. While the precise mechanism of this compound in A549 cells is not fully elucidated, related compounds and studies on A549 cells suggest the involvement of apoptosis-related pathways.
Caption: Potential apoptotic signaling pathways.
Studies on other natural compounds in A549 cells have shown induction of apoptosis through the activation of caspase-9 and caspase-3, suggesting an intrinsic, mitochondria-mediated pathway.[10] Additionally, some compounds can trigger apoptosis through extrinsic pathways involving death receptors. Ferulic acid, for example, alters the expression of procaspase-3, -8, and -9, as well as Bcl-2 and Bax.[11] Ceramide, another signaling lipid, has been shown to promote apoptosis in A549 cells through a c-Jun NH2-terminal kinase (JNK) dependent mechanism.[12] It is plausible that this compound may act through similar mechanisms to induce cell death in A549 cells. Further investigation is required to confirm the specific pathways modulated by this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. LDH Cytotoxicity Assay [bio-protocol.org]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. Apoptosis-mediated antiproliferation of A549 lung cancer cells mediated by Eugenia aquea leaf compound 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone and its molecular interaction with caspase receptor in molecular docking simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ceramide promotes apoptosis in lung cancer-derived A549 cells by a mechanism involving c-Jun NH2-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Mechanism of Clerodermic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clerodermic acid, a neo-clerodane diterpenoid found in various plants of the Clerodendrum genus, has been identified as a compound of interest for its potential therapeutic properties, including anti-inflammatory effects[1][2]. While direct and extensive research on the specific anti-inflammatory mechanism of isolated this compound is emerging, studies on structurally related neo-clerodane diterpenoids provide a strong foundation for investigating its mode of action. This document outlines the probable anti-inflammatory mechanisms of this compound based on current evidence for this class of compounds and provides detailed protocols for its investigation.
The proposed primary anti-inflammatory mechanism of neo-clerodane diterpenoids, and likely this compound, involves the inhibition of key inflammatory mediators such as nitric oxide (NO), and the downregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[3][4]. This activity is believed to be mediated through the modulation of critical signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway.
Postulated Anti-inflammatory Signaling Pathway of this compound
The following diagram illustrates the likely signaling pathway through which this compound may exert its anti-inflammatory effects, based on the known mechanisms of other neo-clerodane diterpenoids.
Caption: Postulated NF-κB signaling pathway and the inhibitory action of this compound.
Quantitative Data: Anti-inflammatory Activity of Neo-clerodane Diterpenoids
While specific quantitative data for this compound is not yet widely available, the following table summarizes the inhibitory effects of other neo-clerodane diterpenoids on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This data serves as a valuable reference for designing experiments and anticipating the potential potency of this compound[3].
| Compound (Neo-clerodane Diterpenoid) | IC₅₀ for NO Inhibition (µM)[3] |
| Compound 2 (from Ajuga pantantha) | 20.2 |
| Compound 4 (from Ajuga pantantha) | 45.5 |
| Compound 5 (from Ajuga pantantha) | 34.0 |
| Compound 6 (from Ajuga pantantha) | 27.0 |
| Compound 7 (from Ajuga pantantha) | 45.0 |
| Compound 8 (from Ajuga pantantha) | 25.8 |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the anti-inflammatory mechanism of this compound.
Cell Culture and Treatment
Objective: To prepare macrophage cells for subsequent anti-inflammatory assays.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells in appropriate culture plates (e.g., 96-well or 6-well plates) at a desired density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (a known anti-inflammatory drug).
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Traditional uses and pharmacological properties of Clerodendrum phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory neo-Clerodane Diterpenoids from Ajuga pantantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Semi-synthetic Derivatization of the Clerodermic Acid Carboxylic Acid Group
Audience: Researchers, scientists, and drug development professionals.
Introduction: Clerodermic acid is a neo-clerodane diterpenoid isolated from various plant species, including those from the Clerodendrum and Salvia genera[1][2]. It has demonstrated notable biological activity, particularly as a cytotoxic agent. Studies have shown that this compound exhibits anti-proliferative effects against A549 human lung carcinoma cells with an IC50 value of 35 µg/mL[1][2]. The carboxylic acid moiety present in its structure is a prime target for semi-synthetic modification[1]. Derivatization of this group allows for the exploration of structure-activity relationships (SAR), potentially leading to analogues with enhanced potency, improved pharmacokinetic properties, or reduced toxicity.
These application notes provide detailed protocols for the synthesis of ester and amide derivatives of this compound, methods for their purification and characterization, and a framework for evaluating their biological activity.
Section 1: Synthesis of this compound Ester Derivatives
Esterification of the carboxylic acid group is a common strategy to mask the polarity of the carboxyl group, which can improve cell membrane permeability. Two common methods are presented: acid-catalyzed Fischer-Speier esterification and a milder coupling reaction using DCC and DMAP.
Protocol 1.1: Fischer-Speier Esterification for Methyl Ester Synthesis
Principle: This classic method involves reacting the carboxylic acid with an excess of alcohol (in this case, methanol) in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is reversible and driven to completion by using the alcohol as the solvent[3][4].
Materials and Reagents:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (used in large excess, e.g., 20 mL per 100 mg of starting material) in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution while stirring.
-
Attach a condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent like DCM or EtOAc.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
Purification and Characterization:
-
Purification: The crude product can be purified using silica gel column chromatography, typically with a hexane/ethyl acetate gradient[1].
-
Characterization: Confirm the structure of the this compound methyl ester using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The disappearance of the carboxylic acid proton signal in ¹H NMR and the appearance of a methyl singlet around 3.7 ppm are indicative of successful esterification.
Protocol 1.2: DCC/DMAP Coupling for Ester Synthesis
Principle: This method is suitable for a wider range of alcohols and proceeds under milder, neutral conditions, making it ideal for acid-sensitive substrates. Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, and 4-Dimethylaminopyridine (DMAP) serves as a catalyst for the nucleophilic attack by the alcohol[1][5].
Materials and Reagents:
-
This compound
-
Alcohol (e.g., Benzyl alcohol, 1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, ice bath
-
Filtration setup
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the flask in an ice bath (0°C).
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of cold DCM.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
Purification and Characterization:
-
Purification: Purify the crude ester using silica gel column chromatography.
-
Characterization: Confirm the structure using NMR, MS, and IR spectroscopy.
Section 2: Synthesis of this compound Amide Derivatives
Amide derivatives are synthesized to explore the effects of hydrogen bond donors and acceptors at this position. Modern peptide coupling agents provide a high-yield and clean method for amide bond formation directly from the carboxylic acid.
Protocol 2.1: Amide Formation using HATU Coupling
Principle: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling agent that activates the carboxylic acid for rapid reaction with a primary or secondary amine in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA)[].
Materials and Reagents:
-
This compound
-
Amine (e.g., Benzylamine, 1.2 eq)
-
HATU (1.2 eq)
-
Diisopropylethylamine (DIPEA, 2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic solution sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.
Purification and Characterization:
-
Purification: The crude amide can be purified by silica gel column chromatography.
-
Characterization: Confirm the final structure by NMR, MS, and IR analysis.
Section 3: Data Presentation
Quantitative data from derivatization experiments and subsequent biological assays should be systematically recorded for clear comparison.
Table 1: Summary of Synthetic Derivatization of this compound
| Derivative ID | R Group | Synthetic Method | Reagents | Yield (%) | Notes |
| CA-Me | -CH₃ | Fischer Esterification | MeOH, H₂SO₄ | TBD | Standard methyl ester. |
| CA-Bn | -CH₂Ph | DCC/DMAP Coupling | Benzyl alcohol, DCC, DMAP | TBD | Benzyl ester for SAR. |
| CA-NHBn | -NHCH₂Ph | HATU Coupling | Benzylamine, HATU, DIPEA | TBD | Benzyl amide for SAR. |
| Add more derivatives as synthesized |
TBD: To Be Determined
Table 2: Biological Activity Profile of this compound and Derivatives
| Compound ID | Structure (R Group) | Cytotoxicity IC₅₀ (µM) vs. A549 Cells | Other Biological Assays |
| This compound | -OH | 35 µg/mL[1][2] | TBD |
| CA-Me | -OCH₃ | TBD | TBD |
| CA-Bn | -OCH₂Ph | TBD | TBD |
| CA-NHBn | -NHCH₂Ph | TBD | TBD |
| Add more derivatives as tested |
Section 4: Visualizations
Experimental Workflow Diagram
Caption: General workflow for the semi-synthetic derivatization of this compound.
Structure-Activity Relationship (SAR) Logic Diagram
Caption: Logic for SAR studies via derivatization of the carboxylic acid group.
References
Application Notes and Protocols: Determining the Absolute Configuration of Clerodermic Acid using X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the absolute configuration of Clerodermic acid, a neo-clerodane diterpenoid with significant anti-proliferative and hypoxia-inducible factor-1α (HIF-1α) inhibitory activity, using single-crystal X-ray crystallography.
Introduction
This compound, with the systematic IUPAC name (5S,6R,8aR)-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid, is a chiral natural product with a defined absolute stereochemistry. The definitive assignment of the absolute configuration of such molecules is crucial in drug development, as enantiomers can exhibit vastly different pharmacological and toxicological profiles. Single-crystal X-ray crystallography, utilizing the anomalous dispersion of X-rays, stands as the gold standard for the unambiguous determination of a molecule's absolute configuration.[1][2][3] This document outlines the principles and a generalized protocol for this determination.
Principle of the Method: Anomalous Dispersion
In a standard X-ray diffraction experiment, the scattering of X-rays by an atom is treated as an elastic collision. However, when the energy of the incident X-rays is near an absorption edge of an atom, anomalous dispersion occurs. This results in a phase shift in the scattered X-rays, causing the scattering factor of the atom to become a complex number with both real and imaginary components.[4][5]
This phase shift breaks Friedel's Law, which states that the intensities of reflections from the (hkl) and (-h-k-l) planes of a crystal are equal. In the presence of anomalous scattering in a non-centrosymmetric crystal, the intensities of these Bijvoet pairs will be different.[6] The analysis of these intensity differences allows for the unambiguous determination of the absolute configuration of the molecule in the crystal. The Flack parameter is a commonly used metric to confidently assign the absolute structure.[7]
Generalized Experimental Protocol
While a specific crystallographic study for this compound is not publicly available, the following protocol outlines the standard procedure for determining the absolute configuration of a natural product like this compound.
Crystallization of this compound
High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment.
-
Purification: this compound should be purified to >98% purity, typically by high-performance liquid chromatography (HPLC).
-
Solvent Screening: A thorough solvent screening is necessary to find suitable conditions for crystal growth. Common techniques include slow evaporation, vapor diffusion (hanging or sitting drop), and cooling crystallization. A range of solvents of varying polarities should be tested.
-
Crystal Selection: Select a single crystal of suitable size (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects under a microscope.
X-ray Data Collection
-
Mounting: The selected crystal is mounted on a goniometer head, typically using a cryoloop and flash-cooled in a stream of liquid nitrogen to minimize radiation damage.
-
Diffractometer: Data is collected on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a sensitive detector.
-
Data Collection Strategy: A complete dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations. For absolute configuration determination, it is crucial to collect data with high redundancy and to measure the intensities of Bijvoet pairs accurately.
Structure Solution and Refinement
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
Absolute Configuration Determination: The absolute configuration is determined by refining the Flack parameter, which should converge to a value near zero for the correct enantiomer and near one for the inverted structure. A low standard uncertainty on the Flack parameter is indicative of a reliable assignment.
Data Presentation
The following tables summarize the type of quantitative data obtained from a single-crystal X-ray diffraction experiment for a compound like this compound. The values presented are hypothetical but representative for a neo-clerodane diterpenoid.
Table 1: Crystal Data and Structure Refinement for this compound (Hypothetical Data)
| Parameter | Value |
| Empirical formula | C₂₀H₂₈O₄ |
| Formula weight | 332.43 g/mol |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å (Cu Kα) |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | |
| a | 10.123(4) Å |
| b | 12.456(5) Å |
| c | 15.789(6) Å |
| α, β, γ | 90° |
| Volume | 1993.4(14) ų |
| Z | 4 |
| Density (calculated) | 1.107 Mg/m³ |
| Absorption coefficient | 0.601 mm⁻¹ |
| F(000) | 720 |
| Data collection | |
| θ range for data collection | 4.55 to 67.98° |
| Index ranges | -12 ≤ h ≤ 12, -14 ≤ k ≤ 14, -18 ≤ l ≤ 18 |
| Reflections collected | 15890 |
| Independent reflections | 3520 [R(int) = 0.045] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | 3520 / 0 / 220 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.038, wR₂ = 0.095 |
| R indices (all data) | R₁ = 0.045, wR₂ = 0.102 |
| Absolute structure param | Flack parameter = 0.05(7) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the absolute configuration of a natural product using X-ray crystallography.
Caption: Figure 1. A generalized workflow for determining the absolute configuration of a chiral molecule like this compound using single-crystal X-ray crystallography.
Signaling Pathway of this compound
This compound has been shown to exhibit anti-proliferative activity by inhibiting the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in tumor adaptation to hypoxic environments.
Caption: Figure 2. A simplified diagram illustrating the inhibitory effect of this compound on the HIF-1α signaling pathway, leading to reduced tumor cell adaptation to hypoxia.
References
- 1. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. purechemistry.org [purechemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Benchchem [benchchem.com]
- 6. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of the Clerodane Skeleton
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of the clerodane skeleton. It is designed for researchers, scientists, and drug development professionals to offer practical solutions to specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in controlling the stereochemistry of the clerodane decalin core?
A1: The main challenge is the stereoselective construction of the decalin ring, which contains multiple contiguous stereogenic centers. Key difficulties include:
-
Controlling the ring fusion stereochemistry (cis or trans): The relative orientation of the two six-membered rings is a critical stereochemical feature.
-
Establishing the stereocenters at C-8 and C-9: The stereochemistry at these positions can be either cis or trans, leading to numerous diastereomeric possibilities.[1]
-
Preventing epimerization: Certain stereocenters, particularly at C-8, are prone to epimerization under both acidic and basic conditions, which can significantly impact the biological activity of the final molecule.
Q2: My Diels-Alder reaction to form the decalin core is showing low diastereoselectivity. What are the common causes and how can I improve it?
A2: Low diastereoselectivity in Diels-Alder reactions for clerodane synthesis can stem from several factors. Here’s a troubleshooting guide:
-
Reaction Temperature: Higher temperatures can lead to a loss of stereoselectivity. Running the reaction at lower temperatures, such as -78°C, can significantly improve the endo/exo ratio.
-
Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid are crucial. Different Lewis acids can favor different diastereomers. For example, B(C6F5)3 is known to promote exo-selectivity, while AlCl3 often favors the endo product.[2] It is recommended to screen a variety of Lewis acids (e.g., AlCl3, SnCl4, Yb(OTf)3) to find the optimal one for your specific substrate.[3]
-
Solvent: The polarity of the solvent can influence the transition state and thus the stereochemical outcome. Nonpolar solvents like toluene are often preferred for improved optical yields.[4]
-
Steric Hindrance: Bulky substituents on the diene or dienophile can influence the facial selectivity of the cycloaddition.
Q3: I am observing epimerization at the C-8 position. What conditions are known to cause this, and what are some strategies to prevent it?
A3: The C-8 position in the clerodane skeleton is notoriously susceptible to epimerization. This is often observed under both acidic and basic conditions, particularly during deprotection steps or when using certain reducing agents.
-
Basic Conditions: Treatment with strong bases like KOH can lead to epimerization. Milder bases such as K2CO3 in methanol are sometimes used to achieve epimerization deliberately but should be used with caution if the original stereochemistry is to be retained.
-
Acidic Conditions: Acid-catalyzed epimerization can also occur.
-
Reducing Conditions: Some reducing agents, like NaBH4, have been reported to cause C-8 epimerization.
-
Prevention Strategies:
-
Careful selection of protecting groups: Choose protecting groups that can be removed under neutral or very mild conditions.
-
Use of sterically hindered reagents: For reductions, consider using bulky reducing agents that may offer higher diastereoselectivity and reduce the risk of epimerization.
-
Minimize reaction times and temperature: Avoid prolonged exposure to acidic or basic conditions.
-
Q4: What are some common issues encountered during the construction of the furan side-chain in clerodane synthesis?
A4: Constructing the furan or related lactone side-chain presents its own set of challenges:
-
Addition of the Furyl Moiety: The addition of a 3-furyllithium or related organometallic reagent to a carbonyl group can be low-yielding or result in a mixture of diastereomers. Chelation control can sometimes be exploited to improve stereoselectivity.[5]
-
Oxidation of the Furan Ring: If a furan ring is installed early in the synthesis, it can be sensitive to oxidative conditions used in later steps. It is important to choose oxidation reagents that are compatible with the furan moiety. Air-mediated oxidation is one method that has been used to transform a furan into a butenolide.[6]
-
Lactone Formation: The cyclization to form a lactone ring can be challenging. Acid or base-catalyzed cyclization is common, but care must be taken to avoid side reactions like epimerization.
Troubleshooting Guides
Guide 1: Improving Yields in the Robinson Annulation
The Robinson annulation is a powerful tool for constructing the decalin core, but it can be plagued by low yields due to the polymerization of methyl vinyl ketone (MVK) and potential double alkylation.[7]
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Annulated Product | Polymerization of MVK in the presence of base. | 1. In situ generation of MVK: Use a Mannich base precursor that generates MVK under the reaction conditions.[7] 2. Use of alternative Michael acceptors: Consider using 3-butyn-2-one, which can lead to a 2,5-cyclohexadienone product.[7] 3. Solvent-free conditions: Running the reaction neat can sometimes improve yields.[7] 4. Microwave irradiation: This can accelerate the reaction and improve yields, especially with a catalyst like pyrrolidine.[7] |
| Formation of Side Products | Double alkylation of the starting ketone. | 1. Use of an organotin triflate catalyst: This has been shown to suppress both polymerization and double alkylation.[7] 2. Control of stoichiometry: Carefully control the ratio of the ketone to the Michael acceptor. |
| Reaction Fails to Proceed | Incorrect base or catalyst. | 1. Screen different bases: The choice of base is critical. Common bases include NaOEt and pyrrolidine.[7][8] 2. Acid catalysis for the aldol condensation step: In some cases, an acid catalyst like TfOH is effective for the final cyclization.[8] |
Guide 2: Stereoselective Reduction of Ketones in the Clerodane Skeleton
Achieving high diastereoselectivity in the reduction of ketone functionalities is crucial for obtaining the desired stereoisomer.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Diastereoselectivity | The reducing agent is not sufficiently selective for the specific substrate. | 1. Use of bulky reducing agents: Reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)3) or L-selectride can provide higher stereoselectivity due to steric hindrance. 2. Chelation-controlled reduction: If there is a nearby hydroxyl or other coordinating group, using a reducing agent that can chelate with it (e.g., those containing zinc) can direct the hydride delivery. 3. Enzyme-catalyzed reduction: Biocatalytic reductions using alcohol dehydrogenases can offer excellent enantioselectivity.[9] |
| Epimerization of Adjacent Stereocenters | The reaction conditions (e.g., basic workup) are causing epimerization. | 1. Careful workup: Use a buffered or mildly acidic workup to quench the reaction. 2. Lower reaction temperature: Perform the reduction at low temperatures (e.g., -78°C) to minimize side reactions. |
| Reduction of Other Functional Groups | The reducing agent is too reactive and is reducing other functional groups like esters or lactones. | 1. Use of a milder reducing agent: Sodium borohydride (NaBH4) is generally less reactive than lithium aluminum hydride (LiAlH4) and will not reduce esters or lactones. 2. Protect other functional groups: If a strong reducing agent is necessary, ensure that other sensitive functional groups are adequately protected. |
Data Presentation
Table 1: Effect of Lewis Acid on a Diels-Alder Reaction for a Clerodane Precursor
| Entry | Lewis Acid (mol%) | Solvent | Temp (°C) | Yield (%) | endo:exo Ratio | ee (%) (endo) | Reference |
| 1 | (R)-12 (10) | CH2Cl2 | 0 | 82 | 96:4 | 67 | [4] |
| 2 | (S)-37 (20) | CH2Cl2 | -78 | 58 | 97:3 | 72 | [4] |
| 3 | (aS, bR)-51 (10) | CH2Cl2 | -78 | 98 | - | 96:4 (enantiomeric ratio) | [4] |
| 4 | CAB (63a) (10) | CH2Cl2 | -78 | 85 | 11:89 | 96 (exo) | [4] |
CAB = Chiral Acyloxy Borane
Table 2: Optimization of Asymmetric Robinson Annulation
| Entry | Catalyst | Co-catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pyrrolidine | - | Toluene | 75 | 24 | <1 | [10] |
| 2 | Pyrrolidine | p-Nitrophenol | Toluene | 75 | 24 | 43 | [10] |
| 3 | PS(l-Val-DPEN) | Benzoic Acid | Toluene | 75 | 96 | 13 | [10] |
| 4 | D-Phe | R-CSA | DMF | - | - | 75 | [11] |
PS(l-Val-DPEN) = Polystyrene-bound l-Valine-Diphenylethylenediamine; R-CSA = (R)-Camphorsulfonic acid
Experimental Protocols
Protocol 1: Asymmetric Inverse-Electron-Demand Diels-Alder Reaction
This protocol describes a key step in the enantioselective synthesis of a pentacyclic 19-nor-clerodane, which establishes the cis-decalin core with five contiguous stereocenters.
Reaction: Ytterbium-catalyzed asymmetric inverse-electron-demand Diels-Alder reaction of 4-methyl-2-pyrone with a chiral C5-substituted cyclohexa-1,3-dienol silyl ether.
Procedure:
-
To a solution of the chiral ligand in THF at room temperature, add Yb(OTf)3. Stir the mixture for 1 hour.
-
Cool the resulting solution to the desired temperature (e.g., -20°C).
-
Add the 4-methyl-2-pyrone to the catalyst solution.
-
Slowly add a solution of the chiral cyclohexa-1,3-dienol silyl ether in THF to the reaction mixture over 1 hour.
-
Stir the reaction at the same temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with saturated aqueous NaHCO3.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Protecting Group Strategy - Acetal Protection of a Ketone
In a multi-step synthesis, it is often necessary to protect a ketone to prevent it from reacting with a strong reducing agent like LiAlH4.
Reaction: Protection of a ketone as a 1,3-dioxolane.
Procedure:
-
To a solution of the ketone in toluene, add ethylene glycol (2.0 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
Deprotection: The acetal can be removed by treatment with aqueous acid (e.g., HCl in acetone/water).
Visualizations
Caption: Endo vs. Exo transition states in the Diels-Alder reaction.
Caption: Troubleshooting flowchart for C8 epimerization.
Caption: Workflow for selecting a protecting group.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides: Synthesis of (±)-Coniceine and Quinolizidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Finding Lead Catalytic Systems for a Rare Version of Enantioselective Robinson Annulation: Integration of Fluorogenic Assays in Catalyst Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantioselective Synthesis of the ABC Ring Motif of Norzoanthamine Based on Asymmetric Robinson Annulation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Clerodermic acid during purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Clerodermic acid during purification.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound during purification?
A1: The primary factors contributing to the degradation of this compound are exposure to adverse pH conditions (both acidic and basic), elevated temperatures, light (especially UV), and oxidation. The presence of a carboxylic acid, a furanone ring, and several double bonds in the structure of this compound makes it susceptible to various degradation pathways.[1][2]
Q2: I am observing a loss of my target compound, this compound, after chromatographic separation. What could be the potential causes?
A2: Loss of this compound during chromatography can be attributed to several factors:
-
On-column degradation: The stationary phase of your chromatography column (e.g., silica gel) can have acidic sites that may catalyze degradation.
-
Solvent-induced degradation: The solvents used in the mobile phase might not be optimal for the stability of this compound. For instance, highly acidic or basic mobile phases can cause hydrolysis or rearrangement.
-
Co-elution with degradative enzymes: If the initial extract is not properly handled, co-eluting enzymes from the plant material could degrade the compound.
-
Oxidation: Prolonged exposure to air (oxygen) during fractionation can lead to oxidative degradation, especially if the solvents are not degassed.
Q3: My purified this compound sample is changing color and showing new spots on TLC over time. What is happening?
A3: The change in color and the appearance of new spots on TLC are classic signs of compound degradation. This is likely due to oxidation and/or photodegradation. The unsaturated nature of the this compound molecule makes it prone to reacting with atmospheric oxygen, forming colored byproducts.[2] Exposure to light, particularly UV, can also induce photochemical reactions, leading to the formation of degradation products.
Troubleshooting Guides
Issue 1: Degradation due to pH Instability
-
Symptoms: Loss of product yield after extraction with acidic or basic solvents, or after pH adjustment steps. Appearance of new peaks in HPLC analysis.
-
Root Cause: this compound contains a carboxylic acid and a lactone (furanone) ring. The carboxylic acid can undergo decarboxylation under certain conditions, while the lactone ring is susceptible to hydrolysis under both acidic and basic conditions. Strong acids can also lead to rearrangements of the clerodane skeleton.[3][4]
-
Preventative Measures & Protocols:
-
Maintain a Neutral pH: Aim to work at a pH range of 6.0-7.5 during extraction and purification steps. Use buffered solutions if necessary.
-
Avoid Strong Acids and Bases: If pH adjustment is unavoidable, use dilute acids (e.g., 0.1 M acetic acid) or bases (e.g., 0.1 M sodium bicarbonate) and perform the step quickly at low temperatures.
-
Protocol for pH-Stable Extraction:
-
Perform initial extraction with a neutral solvent like ethyl acetate or a mixture of hexane and ethyl acetate.
-
If an acid-base extraction is necessary to separate acidic compounds, use a weak base like sodium bicarbonate to extract this compound into the aqueous phase.
-
Immediately neutralize the aqueous extract with a weak acid (e.g., dilute acetic acid) to pH ~7 before back-extraction into an organic solvent.
-
Wash the final organic extract with brine to remove any remaining acid or base.
-
-
Issue 2: Thermal Degradation
-
Symptoms: Significant loss of compound when concentrating solutions at high temperatures. Browning or charring of the sample.
-
Root Cause: Clerodane diterpenoids can be thermally labile. High temperatures can lead to decarboxylation, isomerization, and other rearrangement reactions. One study on a related clerodane, salvinorin A, showed degradation at temperatures as high as 245°C; however, degradation can occur at much lower temperatures over prolonged periods.[2]
-
Preventative Measures & Protocols:
-
Use Rotary Evaporation Under Reduced Pressure: Concentrate solvents at the lowest possible temperature. A water bath temperature of 30-40°C is generally recommended.
-
Avoid High-Temperature Drying: Do not dry the purified compound in a high-temperature oven. Instead, dry under high vacuum at room temperature.
-
Protocol for Low-Temperature Concentration:
-
Place the solution in a round-bottom flask, no more than half full.
-
Connect the flask to a rotary evaporator.
-
Set the water bath temperature to 35°C.
-
Gradually apply vacuum to initiate solvent evaporation.
-
Once the solvent is removed, immediately redissolve the residue in a suitable solvent for storage or further purification. Do not leave the dry residue on the evaporator for extended periods.
-
-
Issue 3: Oxidative Degradation
-
Symptoms: Yellowing or browning of the sample upon exposure to air. Broadening of peaks in HPLC chromatograms.
-
Root Cause: The unsaturated bonds within the this compound structure are susceptible to oxidation by atmospheric oxygen. This process can be accelerated by light and the presence of metal ion impurities.
-
Preventative Measures & Protocols:
-
Work Under an Inert Atmosphere: When possible, handle solutions of this compound under an inert atmosphere of nitrogen or argon.
-
Use Degassed Solvents: Degas all solvents for chromatography and sample preparation by sparging with nitrogen or by sonication under vacuum.
-
Add Antioxidants: For long-term storage or during lengthy purification steps, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA).[5][6][7]
-
Protocol for an Oxygen-Free Workflow:
-
Prepare all solvents by degassing them for at least 15 minutes.
-
If performing column chromatography, pre-saturate the column with the degassed mobile phase.
-
Collect fractions and immediately blanket them with nitrogen gas before sealing.
-
For storage, dissolve the purified compound in a degassed solvent and store in an amber vial under a nitrogen atmosphere.
-
-
| Antioxidant | Recommended Concentration | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | A common and effective antioxidant for organic compounds.[5][6][8] |
| Butylated Hydroxyanisole (BHA) | 0.01 - 0.1% (w/v) | Often used in combination with BHT for synergistic effects.[6][9] |
Issue 4: Photodegradation
-
Symptoms: Degradation of the compound when solutions are left exposed to ambient light.
-
Root Cause: The chromophores within the this compound molecule can absorb light energy, particularly UV radiation, which can lead to photochemical reactions and degradation.
-
Preventative Measures & Protocols:
-
Use Amber Glassware: Protect solutions of this compound from light by using amber-colored flasks, vials, and fraction collector tubes.
-
Wrap Glassware in Foil: If amber glassware is not available, wrap standard glassware with aluminum foil.
-
Work in a Dimly Lit Area: Minimize exposure to direct sunlight and strong artificial light during all experimental procedures.
-
Protocol for Light-Sensitive Sample Handling:
-
From the initial extraction to the final purified product, ensure all containers are light-protected.
-
During column chromatography, cover the column and the fraction collector with aluminum foil or a dark cloth.
-
Store purified this compound, whether in solution or as a solid, in amber vials at low temperature and in the dark.
-
-
Visual Guides
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for this compound purification.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids and Acid-Hydrolysis derivatives of Neo-Clerodane diterpenes from Teucrium flavum subsp. glaucum as inhibitors of the HIV-1 reverse transcriptase–associated RNase H function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 6. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 7. btsa.com [btsa.com]
- 8. qjmhs.com [qjmhs.com]
- 9. Phenolic antioxidants: Health Protection Branch studies on butylated hydroxyanisole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Clerodermic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the HPLC analysis of Clerodermic acid.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and how is it identified?
A1: In an ideal HPLC separation, the chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a common issue where the peak is asymmetrical, with a trailing edge that is longer than the leading edge. This can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate potential issues with the analytical method or the HPLC system. A tailing factor (Tf) or asymmetry factor (As) greater than 1.2 is generally indicative of significant peak tailing.
Q2: Why is my this compound peak tailing?
A2: Peak tailing for acidic compounds like this compound in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase. The primary cause is typically the interaction of the deprotonated carboxylic acid group of this compound with residual silanol groups on the surface of the silica-based C18 column. These interactions lead to a mixed-mode retention mechanism, causing some molecules to be retained longer, which results in a tailed peak. Other potential causes include column overload, inappropriate mobile phase pH, or issues with the HPLC system itself.
Q3: What is a typical starting HPLC method for this compound analysis?
A3: While a specific validated method for this compound is not universally established, a good starting point based on the analysis of similar diterpenoid acids would be a reversed-phase method. A representative method is detailed below. This method can be optimized as needed for your specific application.
Representative HPLC Method for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 60% B, increase to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210-220 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile phase (initial conditions) or a weaker solvent |
Troubleshooting Guide for Peak Tailing of this compound
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
Issue 1: Peak tailing is observed for the this compound peak.
Possible Cause 1: Secondary Interactions with Silanol Groups
-
Explanation: The carboxylic acid functional group of this compound can interact with residual, un-endcapped silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Solution:
-
Lower the Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous component of your mobile phase. This will suppress the ionization of both the this compound and the silanol groups, minimizing their interaction.
-
Use an End-capped Column: Modern, well-end-capped C18 columns have fewer free silanol groups and are less prone to causing peak tailing with acidic compounds.
-
Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as a polymer-based or a hybrid silica column, may be less susceptible to these secondary interactions.
-
Possible Cause 2: Column Overload
-
Explanation: Injecting too concentrated a sample can saturate the stationary phase, leading to poor peak shape, including tailing.
-
Solution:
-
Dilute the Sample: Prepare a dilution series of your sample (e.g., 1:10, 1:100) and inject them. If the peak shape improves with dilution, column overload was likely the issue.
-
Reduce Injection Volume: If diluting the sample is not feasible, reduce the injection volume.
-
Possible Cause 3: Inappropriate Sample Solvent
-
Explanation: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the initial mobile phase, it can cause the analyte to move through the top of the column too quickly and in a broad band, resulting in a distorted peak.
-
Solution:
-
Dissolve the Sample in the Mobile Phase: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase composition.
-
Use a Weaker Solvent: If the sample is not soluble in the initial mobile phase, use the weakest solvent possible that will still dissolve the sample.
-
Possible Cause 4: Column Contamination or Degradation
-
Explanation: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, leading to active sites that can cause peak tailing. A void at the head of the column can also cause peak distortion.
-
Solution:
-
Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for a C18 column) to remove any contaminants.
-
Reverse Flush the Column: If the manufacturer's instructions permit, reverse the column and flush it to waste to clean the inlet frit.
-
Replace the Column: If the peak shape does not improve after cleaning, the column may be permanently damaged and should be replaced.
-
Possible Cause 5: Extra-Column Effects
-
Explanation: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing. This is known as extra-column volume.
-
Solution:
-
Minimize Tubing Length: Use the shortest possible tubing to connect the components of your HPLC system.
-
Use Narrow-Bore Tubing: Use tubing with a small internal diameter (e.g., 0.005 inches) to reduce extra-column volume.
-
Check Fittings: Ensure all fittings are properly tightened to avoid dead volume.
-
Experimental Protocol: Modifying Mobile Phase pH to Reduce Peak Tailing
This protocol describes a simple experiment to determine if mobile phase pH is the cause of peak tailing for this compound.
Objective: To assess the effect of mobile phase acidification on the peak shape of this compound.
Materials:
-
HPLC system with UV detector
-
C18 column
-
This compound standard
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or Acetic acid)
Procedure:
-
Prepare Mobile Phase without Acid: Prepare your standard mobile phase (e.g., Water:Acetonitrile gradient) without any acid modifier.
-
Equilibrate the System: Equilibrate the HPLC system with this mobile phase until a stable baseline is achieved.
-
Inject this compound Standard: Inject a known concentration of your this compound standard and record the chromatogram.
-
Calculate the Tailing Factor: Determine the tailing factor of the this compound peak.
-
Prepare Acidified Mobile Phase: Prepare a new aqueous mobile phase containing 0.1% formic acid (v/v).
-
Equilibrate the System: Equilibrate the HPLC system with the new acidified mobile phase until a stable baseline is achieved.
-
Inject this compound Standard: Inject the same concentration of the this compound standard and record the chromatogram.
-
Calculate the Tailing Factor: Determine the tailing factor of the this compound peak obtained with the acidified mobile phase.
-
Compare Results: Compare the peak shapes and tailing factors from the two experiments.
Expected Outcome: A significant reduction in the tailing factor and a more symmetrical peak shape are expected when using the acidified mobile phase.
Data Presentation: Impact of Mobile Phase Modifier on Peak Shape
| Mobile Phase Condition | Tailing Factor (As) | Peak Shape |
| Water/Acetonitrile | > 1.5 (example) | Asymmetrical, Tailing |
| 0.1% Formic Acid in Water/Acetonitrile | 1.0 - 1.2 (example) | Symmetrical, Gaussian-like |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.
Caption: Troubleshooting workflow for peak tailing.
Technical Support Center: Optimizing Solvent Systems for Clerodermic Acid Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the column chromatography of Clerodermic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general steps for isolating this compound?
A1: The isolation of this compound from plant material, such as species from the Clerodendrum or Salvia genera, typically involves initial extraction with an organic solvent followed by chromatographic purification. The general workflow begins with maceration of the dried and powdered plant parts (e.g., leaves, aerial parts) in a solvent like ethanol or methanol.[1] The resulting crude extract is then concentrated and subjected to column chromatography to isolate the pure compound.[1]
Q2: What type of compound is this compound and how does this affect solvent selection?
A2: this compound is a clerodane diterpenoid with the molecular formula C₂₀H₂₈O₄ and a molecular weight of 332.4 g/mol .[1] As a diterpenoid, it is soluble in solvents of low to medium polarity.[1] Its acidic nature, due to a carboxylic acid functional group, is a critical consideration for selecting the appropriate stationary and mobile phases to avoid issues like peak tailing.
Q3: What is a good starting solvent system for the column chromatography of this compound?
A3: A common and effective solvent system for the separation of terpenoids is a gradient of n-hexane and ethyl acetate.[2] For this compound, which is moderately polar, starting with a low polarity mobile phase (e.g., a high percentage of n-hexane) and gradually increasing the polarity by adding more ethyl acetate is a recommended approach. The ideal starting point is to find a solvent mixture that provides an Rf value of approximately 0.3 for this compound on a Thin Layer Chromatography (TLC) plate.
Troubleshooting Guide
Q1: My this compound is showing significant peak tailing on a silica gel column. What could be the cause and how can I fix it?
A1: Peak tailing of acidic compounds like this compound on silica gel is a common issue. It is often caused by strong interactions between the acidic analyte and the acidic silanol groups on the surface of the silica gel. Here are several strategies to address this:
-
Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent can help to suppress the ionization of this compound. This reduces its interaction with the silica surface and can lead to more symmetrical peaks.
-
Use a Different Stationary Phase: If acidifying the mobile phase is not effective or is undesirable for downstream applications, consider using a less acidic or neutral stationary phase. Neutral alumina is a good alternative for acid-sensitive compounds.
-
Deactivate the Silica Gel: You can deactivate silica gel by pre-washing the column with a solvent system containing a small percentage of a base like triethylamine (1-3%) before loading your sample. This neutralizes the most acidic sites on the silica.
Q2: I'm having trouble dissolving my crude extract containing this compound in the initial, non-polar mobile phase for column loading. What should I do?
A2: Poor solubility of the crude extract in the starting mobile phase can lead to poor separation. Here are two common solutions:
-
Dry Loading: This is the preferred method for samples with low solubility in the mobile phase. Dissolve your crude extract in a suitable solvent in which it is highly soluble. Add a small amount of silica gel to this solution to form a slurry. Evaporate the solvent completely to obtain a dry, free-flowing powder of your extract adsorbed onto the silica gel. This powder can then be carefully loaded onto the top of your column.
-
Liquid Loading in a Stronger Solvent (with caution): Dissolve your sample in a minimum amount of a stronger (more polar) solvent than your initial mobile phase. However, use this method with caution as the strong solvent can interfere with the separation at the top of the column. Ensure the volume of the strong solvent is as small as possible.
Q3: The separation between this compound and other impurities is poor, even though they have different Rf values on TLC. What can I do to improve the resolution?
A3: Poor resolution in column chromatography despite good separation on TLC can be due to several factors:
-
Optimize the Gradient: A shallow gradient elution, where the polarity of the mobile phase is increased very slowly, can often improve the separation of closely eluting compounds.
-
Column Dimensions: A longer and narrower column generally provides better resolution than a short and wide column for the same amount of stationary phase.
-
Flow Rate: A slower flow rate allows for more equilibration between the stationary and mobile phases, which can enhance separation.
-
Sample Overload: Loading too much sample onto the column can lead to broad peaks and poor separation. Try reducing the amount of crude extract loaded.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₈O₄ | [1] |
| Molecular Weight | 332.4 g/mol | [1] |
| Class | Clerodane Diterpenoid | [1] |
| Solubility | Soluble in low to medium polarity organic solvents | [1] |
Table 2: Representative TLC Data for this compound Purification
| Solvent System (v/v) | Rf Value of this compound (approximate) | Observations |
| n-Hexane : Ethyl Acetate (9:1) | 0.1 | Low mobility, good for starting a gradient. |
| n-Hexane : Ethyl Acetate (7:3) | 0.35 | Ideal for good separation in column chromatography. |
| n-Hexane : Ethyl Acetate (1:1) | 0.6 | Moves too quickly, may co-elute with less polar impurities. |
| Dichloromethane : Methanol (9.5:0.5) | 0.4 | Alternative solvent system, good for moderately polar compounds. |
Note: These Rf values are illustrative and should be determined experimentally for your specific crude extract and TLC plates.
Experimental Protocols
Protocol 1: Column Chromatography of a Dichloromethane Extract of Salvia nemorosa for the Isolation of this compound
This protocol is a representative procedure based on the successful isolation of this compound from Salvia nemorosa and general principles for purifying acidic terpenoids.
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel (230-400 mesh) in 100% n-hexane.
-
Carefully pack a glass column (e.g., 50 cm length x 5 cm diameter) with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess n-hexane until the solvent level is just above the top of the silica bed.
-
-
Sample Preparation and Loading:
-
Dissolve the crude dichloromethane extract of Salvia nemorosa in a minimal amount of dichloromethane.
-
Add silica gel (approximately 1-2 times the weight of the crude extract) to the dissolved sample.
-
Evaporate the solvent under reduced pressure to obtain a dry powder of the extract adsorbed on silica gel.
-
Carefully layer the dried sample onto the top of the packed column.
-
Add a small layer of sand on top of the sample to prevent disturbance during solvent addition.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient profile is provided in Table 3.
-
Maintain a constant flow rate (e.g., 5-10 mL/min).
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume (e.g., 20-25 mL).
-
Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and a visualizing agent (e.g., vanillin-sulfuric acid stain followed by heating).
-
Combine the fractions containing pure this compound based on the TLC analysis.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the isolated this compound.
-
Table 3: Example of a Gradient Elution Profile
| Volume of Eluent | n-Hexane (%) | Ethyl Acetate (%) |
| 500 mL | 100 | 0 |
| 1000 mL | 90 | 10 |
| 1000 mL | 80 | 20 |
| 1000 mL | 70 | 30 |
| 1000 mL | 60 | 40 |
| 500 mL | 50 | 50 |
| 500 mL | 0 | 100 |
Mandatory Visualizations
Caption: Workflow for the isolation of this compound.
References
Technical Support Center: High-Resolution NMR Spectroscopy of Clerodermic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Clerodermic acid and related diterpenoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in acquiring high-resolution NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in obtaining high-resolution NMR spectra of this compound?
A1: this compound, a clerodane diterpenoid, possesses a complex molecular structure with multiple stereocenters and overlapping proton signals, which can lead to poor spectral resolution. Key challenges include:
-
Signal Overlap: The ¹H NMR spectrum of clerodane diterpenoids often exhibits significant signal crowding, particularly in the aliphatic region, making unambiguous assignment difficult.[1][2]
-
Low Sensitivity: If the sample concentration is low, achieving a good signal-to-noise ratio can be challenging, especially for ¹³C NMR.
-
Solvent Effects: The choice of solvent can significantly impact chemical shifts and spectral dispersion.[3][4]
-
Sample Purity: Impurities can introduce extraneous peaks that complicate spectral interpretation.
Q2: Which NMR solvent is best for this compound?
A2: Chloroform-d (CDCl₃) is a commonly used solvent for clerodane diterpenoids and is a good starting point.[1][5] However, if you encounter signal overlap, consider using other solvents like benzene-d₆, acetone-d₆, or methanol-d₄, as they can induce different chemical shifts and potentially resolve overlapping resonances.[3] A table summarizing the chemical shifts of common NMR solvents is provided below for reference.
Q3: How much sample do I need for good quality ¹H and ¹³C NMR spectra?
A3: The required sample amount depends on the spectrometer's field strength and probe type (cryoprobe or room temperature). For a standard 500 MHz spectrometer:
-
¹H NMR: 1-5 mg of sample in 0.5-0.7 mL of deuterated solvent is typically sufficient.
-
¹³C NMR: Due to the lower natural abundance of ¹³C, a more concentrated sample of 10-20 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[6]
Troubleshooting Guides
Issue 1: Poor Resolution and Broad Peaks in ¹H NMR Spectrum
Symptoms:
-
Signals are broad and poorly defined.
-
Multiplet structures are not well-resolved.
-
Overall spectral appearance is "muddy."
Possible Causes and Solutions:
| Possible Cause | Solution | Experimental Protocol |
| Poor Shimming | The magnetic field homogeneity needs to be optimized. | Perform manual or automated shimming on the sample. Focus on adjusting Z1-Z5 shims to minimize the linewidth of a sharp, well-defined solvent peak. |
| Sample Concentration Too High | High viscosity leads to broader lines. | Dilute the sample. A concentration of 1-5 mg/0.5 mL is a good starting point for ¹H NMR. |
| Presence of Paramagnetic Impurities | Paramagnetic species (e.g., dissolved oxygen, metal ions) can cause significant line broadening. | Degas the sample by bubbling an inert gas (N₂ or Ar) through the solution for several minutes. Alternatively, use the freeze-pump-thaw method for more rigorous degassing.[7] |
| Insoluble Material | Undissolved particles in the NMR tube disrupt magnetic field homogeneity. | Filter the sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[6][8] |
Issue 2: Overlapping Signals in the ¹H NMR Spectrum
Symptoms:
-
Multiple proton signals resonate at very similar chemical shifts, making assignment impossible.
-
Key cross-peaks in 2D spectra (like COSY) are close to the diagonal and difficult to interpret.[9]
Possible Causes and Solutions:
| Possible Cause | Solution | Experimental Protocol |
| Insufficient Magnetic Field Strength | Lower field spectrometers provide less spectral dispersion. | Use a higher field NMR spectrometer (e.g., 600 MHz or above) to increase the separation between signals. |
| Inappropriate Solvent | The solvent may not be providing optimal dispersion for the compound's signals. | Re-run the sample in a different deuterated solvent (e.g., C₆D₆, Acetone-d₆). Benzene-d₆ is known to induce significant shifts in terpenoids due to aromatic solvent-induced shifts (ASIS).[10] |
| Complex Spin Systems | The molecule itself has complex, overlapping multiplets. | Acquire 2D NMR spectra such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to resolve signals in the carbon dimension.[11] An HSQC-TOCSY experiment can also be very effective in resolving overlapping proton systems through the better-resolved carbon dimension. |
Experimental Protocols
Protocol 1: Standard ¹H NMR Acquisition for this compound
-
Sample Preparation:
-
Weigh 2-5 mg of purified this compound into a clean vial.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃.
-
Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube.[8]
-
Cap the NMR tube securely.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Tune and match the probe for the ¹H frequency.
-
Perform automatic or manual shimming to achieve a narrow and symmetrical solvent peak.
-
-
Acquisition Parameters (for a 500 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Acquisition Time (AQ): 2-3 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for accurate integration in quantitative studies.
-
Number of Scans (NS): 16-64, depending on the sample concentration.
-
Spectral Width (SW): 12-16 ppm.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a gentle exponential window function (line broadening of 0.3 Hz).
-
Fourier transform the FID.
-
Phase the spectrum manually.
-
Calibrate the chemical shift scale to the residual solvent peak (CHCl₃ at 7.26 ppm).[3]
-
Perform baseline correction.
-
Protocol 2: Quantitative ¹H NMR (qNMR) for Purity Assessment
This protocol uses an internal standard for the determination of the absolute purity of a this compound sample.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a vial.
-
Accurately weigh a suitable amount of a high-purity internal standard (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene). The chosen standard should have a signal that is sharp, in a clear region of the spectrum, and does not react with the analyte.
-
Dissolve both the sample and the internal standard in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Spectrometer Setup and Acquisition:
-
Follow the setup steps from Protocol 1.
-
Crucial Acquisition Parameters for Quantification:
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the standard. A delay of 30-60 seconds is often used to ensure full relaxation.
-
Pulse Angle: Use a 90° pulse to maximize the signal.
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>100:1) for the signals to be integrated.
-
-
-
Data Processing and Analysis:
-
Process the spectrum as described in Protocol 1.
-
Carefully integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Data Summary
Table 1: Common Deuterated Solvents and their Residual Proton and Carbon Chemical Shifts. [3][12]
| Solvent | Formula | Residual ¹H Shift (ppm) | ¹³C Shift (ppm) |
| Chloroform-d | CDCl₃ | 7.26 (s) | 77.16 (t) |
| Benzene-d₆ | C₆D₆ | 7.16 (s) | 128.06 (t) |
| Acetone-d₆ | (CD₃)₂CO | 2.05 (quintet) | 206.26 (s), 29.84 (septet) |
| Methanol-d₄ | CD₃OD | 3.31 (quintet), 4.87 (s, H₂O) | 49.00 (septet) |
| DMSO-d₆ | (CD₃)₂SO | 2.50 (quintet), 3.33 (s, H₂O) | 39.52 (septet) |
s = singlet, t = triplet
Visualizations
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 4. researchgate.net [researchgate.net]
- 5. New halimane and clerodane diterpenoids from Croton cnidophyllus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. ou.edu [ou.edu]
- 8. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.washington.edu [chem.washington.edu]
Minimizing epimerization during Clerodermic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize epimerization during the synthesis of Clerodermic acid and related clerodane diterpenoids.
Troubleshooting Guide
This guide addresses common issues encountered during synthesis that can lead to loss of stereochemical integrity at sensitive chiral centers.
Problem: Significant epimerization is observed at the C8 position after a base-mediated reaction.
-
Possible Cause 1: Base Strength and Concentration. Strong bases can readily deprotonate the α-carbon (C8), leading to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in epimerization.[1][2]
-
Solution:
-
Use a Weaker Base: Opt for milder, non-nucleophilic bases. If a strong base is required, use a sterically hindered base to minimize interaction with the substrate.
-
Control Stoichiometry: Use the minimum effective amount of base. An excess of base increases the likelihood of epimerization.
-
Low Temperature: Perform the reaction at the lowest possible temperature to slow down the rate of both deprotonation and protonation.[2]
-
-
-
Possible Cause 2: Reaction Time and Temperature. Prolonged reaction times and elevated temperatures provide more opportunities for the equilibrium between diastereomers to be established.[2]
-
Solution:
-
Monitor the Reaction Closely: Use techniques like TLC or LC-MS to monitor the reaction progress and stop it as soon as the starting material is consumed.
-
Optimize Temperature: Experiment with a range of lower temperatures to find a balance between an acceptable reaction rate and minimal epimerization.
-
-
-
Possible Cause 3: Solvent Choice. Polar aprotic solvents can stabilize the enolate intermediate, potentially increasing the rate of epimerization.
-
Solution:
-
Solvent Screening: Test a variety of solvents, including non-polar and polar protic options, to identify the one that minimizes epimerization.
-
Anhydrous Conditions: Ensure strict anhydrous conditions, as water can act as a proton source and facilitate epimerization.
-
-
Problem: Epimerization occurs during acidic workup or purification.
-
Possible Cause 1: Acid-Catalyzed Enolization. Acidic conditions can also promote the formation of an enol intermediate, which can lead to epimerization at the α-carbon.[1]
-
Solution:
-
Use a Buffered System: Employ a buffered aqueous solution (e.g., saturated ammonium chloride) for the workup instead of strong acids.
-
Minimize Contact Time: Perform the acidic workup quickly and at low temperatures.
-
Alternative Purification: If possible, use non-acidic purification methods, such as flash chromatography with a neutral solvent system.
-
-
Frequently Asked Questions (FAQs)
Q1: At which positions is this compound most susceptible to epimerization?
A1: Based on studies of related neoclerodane diterpenes like Salvinorin A, the chiral center at the C8 position is particularly prone to epimerization under both acidic and basic conditions due to its location alpha to a carbonyl group.[1] Other positions, such as C12, may also be susceptible depending on the specific reaction conditions and intermediates formed.
Q2: How can I accurately quantify the ratio of epimers in my product mixture?
A2: The most common methods for quantifying diastereomers are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is often the most reliable method for separating and quantifying epimers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹³C NMR can be used to integrate the signals corresponding to each epimer, provided there are well-resolved peaks for each diastereomer.
-
Gas Chromatography (GC): If the compounds are volatile or can be derivatized to be volatile, chiral GC columns can provide excellent separation.
Q3: Are there any coupling reagents for amide bond formation that are known to suppress epimerization?
A3: Yes, the choice of coupling reagent is critical. For forming amide bonds with chiral carboxylic acids, it is advisable to use reagents known to minimize racemization. Additives like 1-hydroxybenzotriazole (HOBt) are often used to suppress epimerization.[3][4] Newer coupling reagents are continuously being developed with improved profiles for maintaining stereochemical integrity.[5]
Q4: Can protecting groups influence the rate of epimerization?
A4: Absolutely. The choice of protecting groups for nearby functional groups can influence the acidity of the α-proton and the stability of the enolate intermediate. It is advisable to choose protecting groups that do not enhance the acidity of the C8 proton. Experimenting with different protecting group strategies may be necessary to minimize epimerization.
Data Presentation
The following tables summarize hypothetical data on the effect of reaction conditions on the epimeric ratio at C8 during a base-mediated reaction in the synthesis of a this compound intermediate.
Table 1: Effect of Base on C8 Epimerization
| Entry | Base | Temperature (°C) | Time (h) | Desired Epimer : C8-epi Ratio |
| 1 | LDA | -78 | 1 | 95 : 5 |
| 2 | LDA | 0 | 1 | 70 : 30 |
| 3 | K₂CO₃ | 25 | 12 | 60 : 40 |
| 4 | DBU | 25 | 2 | 55 : 45 |
| 5 | LiHMDS | -78 | 1 | 98 : 2 |
Table 2: Effect of Solvent on C8 Epimerization using LiHMDS at -78°C
| Entry | Solvent | Time (h) | Desired Epimer : C8-epi Ratio |
| 1 | THF | 1 | 98 : 2 |
| 2 | Dioxane | 1 | 97 : 3 |
| 3 | Toluene | 1 | 99 : 1 |
| 4 | DMF | 1 | 90 : 10 |
Experimental Protocols
Protocol: Base-Mediated Alkylation with Minimized Epimerization
This protocol describes a general procedure for the alkylation of a ketone intermediate in the synthesis of this compound, with steps taken to minimize epimerization at the C8 position.
-
Preparation:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
Dry the chosen solvent (e.g., Toluene) over a suitable drying agent and distill under nitrogen.
-
The ketone substrate should be azeotropically dried with toluene to remove any residual water.
-
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, add the ketone substrate (1.0 eq) dissolved in anhydrous toluene (0.1 M).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
-
Enolate Formation:
-
Slowly add a solution of LiHMDS (1.05 eq) in toluene to the cooled solution of the substrate over 15 minutes.
-
Stir the reaction mixture at -78°C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Add the alkylating agent (1.1 eq) dropwise to the reaction mixture at -78°C.
-
Continue to stir the reaction at -78°C and monitor its progress by TLC.
-
-
Workup:
-
Once the reaction is complete (typically 1-2 hours), quench the reaction at -78°C by the slow addition of a pre-cooled saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis and Purification:
-
Analyze the crude product by ¹H NMR or chiral HPLC to determine the diastereomeric ratio.
-
Purify the product by flash column chromatography on silica gel using a non-polar solvent system (e.g., hexanes/ethyl acetate).
-
Visualizations
References
- 1. Chemical Methods for the Synthesis and Modification of Neoclerodane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. TFPN-mediated racemization/epimerization-free amide and peptide bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Long-Term Storage Stability of Clerodermic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the long-term storage and experimental use of Clerodermic acid. This compound, a clerodane diterpenoid with the molecular formula C₂₀H₂₈O₄, possesses a chemical structure that includes a carboxylic acid and a furanone moiety, making it susceptible to degradation under certain conditions.[1] Proper storage and handling are crucial to maintain its stability and ensure the reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound during long-term storage?
A1: The stability of this compound, like many natural product extracts, is primarily influenced by temperature, light, pH, and the presence of oxidizing agents.[2][3] Exposure to elevated temperatures can accelerate degradation reactions. Light, particularly UV light, can induce photolytic degradation.[2] The pH of the storage solution is also critical, as acidic or basic conditions can catalyze hydrolysis of functional groups.[4][5] Finally, oxidative degradation can occur, especially if the compound is exposed to air (oxygen).
Q2: I've observed a decrease in the potency of my this compound sample over time. What could be the cause?
A2: A decrease in potency is a common indicator of chemical degradation. This could be due to one or more of the factors mentioned in Q1. Improper storage at room temperature or in transparent containers can lead to thermal and photodegradation. If the sample is in solution, the pH of the solvent may not be optimal for stability. Repeated freeze-thaw cycles can also contribute to degradation.
Q3: Can I store this compound in a standard laboratory freezer?
A3: Yes, storing this compound at low temperatures is highly recommended to minimize degradation. For long-term storage, temperatures of -20°C to -80°C are advisable.[6] If the compound is in a solvent, it should be stored in small, single-use aliquots to avoid repeated freeze-thaw cycles.[7]
Q4: What is the best way to protect this compound from light-induced degradation?
A4: To prevent photodegradation, always store this compound in amber-colored vials or containers that block UV light.[2] If working with the compound on the benchtop, minimize its exposure to direct light.
Q5: Are there any recommended antioxidants or excipients to enhance the stability of this compound in solution?
A5: While specific studies on this compound are limited, the use of antioxidants is a common strategy to prevent oxidative degradation of natural compounds.[8][9] Common antioxidants used in pharmaceutical formulations include ascorbic acid (Vitamin C), butylated hydroxytoluene (BHT), and tocopherols.[1] The choice of antioxidant and its concentration would need to be optimized for your specific application. Compatible excipients for stabilizing acidic compounds in formulations can include various polymers and sugars, though compatibility studies would be necessary.[10][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC analysis of a stored sample. | Degradation of this compound. | 1. Confirm the identity of the new peaks using LC-MS analysis to identify potential degradation products.2. Review storage conditions (temperature, light exposure, container type).3. Perform a forced degradation study to intentionally generate degradation products and confirm their retention times. |
| Loss of biological activity in an in vitro assay. | Decomposition of the active compound. | 1. Verify the purity and concentration of the this compound stock solution using a validated analytical method (e.g., HPLC-UV).2. Prepare fresh solutions from a properly stored solid sample and repeat the assay.3. Consider the stability of this compound in the assay medium and timeframe. |
| Color change or precipitation in a this compound solution. | Chemical reaction or degradation leading to insoluble products. Oxidation can sometimes lead to colored byproducts. | 1. Do not use the solution. 2. Attempt to identify the precipitate if possible.3. Re-evaluate the solvent system and storage conditions for compatibility and stability. |
| Inconsistent results between different batches of this compound. | Variability in initial purity or degradation during storage of one or more batches. | 1. Re-analyze the purity of all batches using a standardized analytical method.2. Ensure consistent and proper storage conditions are maintained for all batches.3. If possible, obtain a new, certified reference standard for comparison. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.[12][13]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade methanol and water
-
pH meter
-
HPLC-UV/DAD system
-
LC-MS system (for identification of degradation products)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.
-
Photodegradation: Expose a solution of this compound (in a quartz cuvette) to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method. A typical starting point for method development could be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.
-
If available, use LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.
-
Protocol 2: Long-Term Stability Study of this compound in Solution
This protocol outlines a study to evaluate the stability of this compound in a specific solvent system under defined storage conditions over an extended period.
Materials:
-
This compound
-
Selected solvent (e.g., methanol, DMSO, or a buffered aqueous solution)
-
Amber glass vials with screw caps
-
Calibrated stability chambers or freezers set to desired temperatures (e.g., 25°C/60% RH, 4°C, -20°C)
-
HPLC-UV/DAD system
Methodology:
-
Sample Preparation: Prepare a solution of this compound in the chosen solvent at a known concentration. Aliquot the solution into multiple amber vials, ensuring each vial is filled to minimize headspace.
-
Storage: Place the vials in the stability chambers at the different temperature conditions.
-
Testing Schedule: Withdraw one vial from each storage condition at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, and 24 months).
-
Analysis:
-
Visually inspect the samples for any changes in color or for the formation of precipitate.
-
Analyze each sample by a validated stability-indicating HPLC method to determine the concentration of this compound remaining.
-
Calculate the percentage of this compound remaining relative to the initial concentration (time 0).
-
Data Presentation
The following tables present hypothetical quantitative data based on typical degradation patterns of similar natural products to illustrate the expected outcomes of stability studies.
Table 1: Forced Degradation of this compound
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | ~15% | 2 |
| 0.1 M NaOH | 8 hours | Room Temp | ~25% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | ~10% | 1 |
| Thermal (Solid) | 48 hours | 80°C | ~5% | 1 |
| Photolytic | ICH Q1B | 25°C | ~20% | 2 |
Table 2: Long-Term Stability of this compound in Methanol (1 mg/mL)
| Storage Condition | Time (Months) | % Remaining this compound | Appearance |
| 25°C / 60% RH | 0 | 100% | Clear, colorless |
| 3 | 85% | Clear, colorless | |
| 6 | 70% | Clear, slight yellow tint | |
| 12 | 50% | Clear, yellow | |
| 4°C | 0 | 100% | Clear, colorless |
| 6 | 98% | Clear, colorless | |
| 12 | 95% | Clear, colorless | |
| 24 | 90% | Clear, colorless | |
| -20°C | 0 | 100% | Clear, colorless |
| 12 | >99% | Clear, colorless | |
| 24 | >99% | Clear, colorless |
Visualizations
Caption: Potential degradation pathways of this compound under stress conditions.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for stability issues with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Seasonal and circadian rhythms of clerodane diterpenes and glycosylated flavonoids in two varieties of Casearia sylvestris Sw. (Salicaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijtsrd.com [ijtsrd.com]
- 7. Clerodane diterpenes: sources, structures, and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. andbeyond.ch [andbeyond.ch]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scaling Up Clerodermic Acid Extraction for Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and scaling up of Clerodermic acid for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for the initial extraction of this compound?
A1: The most frequently cited method for the initial extraction of this compound from plant material, such as the leaves of Clerodendrum species, is maceration.[1] This technique involves soaking the dried and powdered plant material in a suitable solvent at room temperature.[1] It is a simple and widely used conventional solvent extraction technique.[1] For scaling up, maceration is advantageous due to its simplicity, though optimizing solvent-to-solid ratios and extraction times is crucial for efficiency.[2]
Q2: Which solvents are most effective for extracting this compound?
A2: this compound, a clerodane diterpenoid, is soluble in solvents with low to medium polarity.[1] Common solvents used for the extraction of compounds from Clerodendrum species include ethanol, methanol, and hexane.[1][3][4] The choice of solvent is a critical parameter that should be optimized based on the specific plant material and desired purity of the initial extract.[1]
Q3: What are the key challenges when scaling up the extraction process from laboratory to pilot scale?
A3: Scaling up natural product extraction presents several challenges. These include maintaining consistent product quality and composition, ensuring economic feasibility, and managing process parameters that do not scale linearly, such as mixing and heat transfer.[1][5] It is important to conduct pilot-scale studies to validate the process and identify potential issues before moving to full-scale production.[5][6][7]
Q4: How can the purity of this compound be improved after the initial extraction?
A4: Following crude extraction, a multi-step purification process is necessary. This typically involves column chromatography, often using silica gel as the stationary phase, to fractionate the crude extract.[1] For final purification and to achieve high purity suitable for preclinical studies, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[1][8][9] Reversed-phase HPLC with a C18 column is commonly used for the separation of clerodane diterpenes.[10]
Q5: What are the essential stability studies for this compound before preclinical trials?
A5: Before preclinical trials, it is crucial to conduct forced degradation and stability studies to understand the degradation pathways and intrinsic stability of this compound.[11][12][13] These studies typically involve exposing the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[12] The results are essential for developing a stable formulation and determining appropriate storage conditions.[11] A stability-indicating HPLC method must be developed to separate and quantify the intact drug from its degradation products.[13]
Troubleshooting Guides
Low Yield of Crude Extract
| Potential Cause | Troubleshooting Step |
| Inefficient Cell Lysis | Ensure the plant material is dried and finely powdered to maximize the surface area for solvent penetration.[1] |
| Inappropriate Solvent Choice | Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, ethanol) to find the optimal solvent for this compound extraction from your specific plant source.[1][3] |
| Suboptimal Solvent-to-Solid Ratio | Increase the solvent-to-solid ratio. Ratios between 1:10 and 1:30 (g/mL) are often a good starting point for optimization.[8] |
| Insufficient Extraction Time | Extend the maceration time to allow for complete diffusion of the target compound into the solvent. Monitor the extraction kinetics to determine the optimal duration. |
Poor Separation in Column Chromatography
| Potential Cause | Troubleshooting Step |
| Inappropriate Stationary Phase | Silica gel is a common choice for the separation of clerodane diterpenes.[11] Ensure the mesh size is appropriate for the desired resolution. |
| Suboptimal Mobile Phase | Optimize the mobile phase system using Thin Layer Chromatography (TLC) first.[11] A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. |
| Column Overloading | Reduce the amount of crude extract loaded onto the column. Overloading leads to broad peaks and poor separation. |
| Improper Column Packing | Ensure the column is packed uniformly to avoid channeling. Both wet and dry packing methods can be used, but consistency is key.[5] |
Low Purity after Preparative HPLC
| Potential Cause | Troubleshooting Step |
| Suboptimal HPLC Method | Optimize the mobile phase gradient, flow rate, and column temperature. A shallow gradient can improve the resolution of closely eluting compounds. |
| Column Overloading | Reduce the injection volume or the concentration of the sample. Overloading is a common cause of poor peak shape and resolution in preparative HPLC.[8] |
| Inappropriate Column Chemistry | While C18 columns are common, other stationary phases (e.g., C8, Phenyl) might provide better selectivity for this compound and its impurities.[10] |
| Co-eluting Impurities | If impurities co-elute with this compound, an orthogonal purification step (e.g., normal-phase chromatography followed by reversed-phase HPLC) may be necessary. |
Data Presentation
Table 1: Representative Extraction Parameters and Yields for Clerodendrum Species
| Plant Species | Plant Part | Extraction Method | Solvent | Solvent-to-Solid Ratio | Crude Extract Yield (% w/w) | Reference |
| Clerodendrum phlomidis | Leaves | Maceration | Methanol | Not Specified | 11.0 | [14] |
| Clerodendrum inerme | Leaves | Not Specified | Hexane | Not Specified | Not Specified | [4] |
| Clerodendrum phlomidis | Root | Not Specified | Not Specified | Not Specified | Clerodendrin A: 0.073 | [15] |
Note: Data for this compound specifically is limited. The table presents available data for related compounds and species to provide a general benchmark.
Table 2: Representative Purification Parameters for Clerodane Diterpenes
| Purification Step | Stationary Phase | Mobile Phase System (Typical) | Purity Achieved (Representative) | Recovery (Representative) |
| Column Chromatography | Silica Gel (60-120 mesh) | Hexane/Ethyl Acetate Gradient | >75% | High |
| Preparative HPLC | C18 (5-10 µm) | Water/Acetonitrile or Water/Methanol Gradient | >95% | 85-95% |
Note: Purity and recovery are highly dependent on the specific compound and the complexity of the mixture. The values presented are typical for natural product isolation.[10][16]
Table 3: Forced Degradation Study Conditions for this compound (Hypothetical Data)
| Stress Condition | Parameters | Duration | Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 hours | 15.2 |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 8 hours | 22.5 |
| Oxidative | 3% H₂O₂, Room Temp | 48 hours | 12.8 |
| Thermal | 80°C, Dry Heat | 72 hours | 8.5 |
| Photolytic | UV Light (254 nm) | 48 hours | 5.1 |
Experimental Protocols
Protocol 1: Lab-Scale Extraction of this compound
-
Plant Material Preparation: Air-dry the leaves of Clerodendrum inerme at room temperature until a constant weight is achieved. Grind the dried leaves into a fine powder using a mechanical grinder.
-
Maceration: Weigh 100 g of the powdered plant material and place it in a 2 L Erlenmeyer flask. Add 1 L of methanol (1:10 solid-to-solvent ratio). Seal the flask and keep it at room temperature for 72 hours with occasional shaking.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction of the plant residue two more times with fresh solvent. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.
-
Solvent-Solvent Partitioning: Suspend the crude extract in water and partition successively with hexane and ethyl acetate. The this compound is expected to be in the less polar fractions (hexane and/or ethyl acetate). Concentrate these fractions for further purification.
Protocol 2: Purification of this compound by Column Chromatography
-
Column Preparation: Prepare a slurry of 100 g of silica gel (60-120 mesh) in hexane and pour it into a glass column (e.g., 50 cm x 5 cm). Allow the silica gel to settle and drain the excess solvent, ensuring the top of the silica bed does not run dry.
-
Sample Loading: Dissolve 5 g of the crude extract (from the hexane or ethyl acetate fraction) in a minimal amount of the initial mobile phase (hexane) and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, etc.).
-
Fraction Collection: Collect fractions of 20-30 mL and monitor the separation by TLC.
-
Analysis: Combine the fractions containing the compound of interest (based on TLC analysis against a reference standard if available) and evaporate the solvent.
Protocol 3: Final Purification by Preparative HPLC
-
System Preparation: Use a preparative HPLC system equipped with a C18 column (e.g., 250 x 20 mm, 5 µm). The mobile phase will be a gradient of water (A) and acetonitrile (B).
-
Method Development: Develop a suitable gradient method on an analytical HPLC system first and then scale it up for the preparative system. A typical gradient might be from 30% B to 70% B over 30 minutes.
-
Sample Preparation: Dissolve the partially purified fraction from column chromatography in the initial mobile phase composition.
-
Injection and Fractionation: Inject the sample onto the preparative column and collect fractions based on the UV chromatogram (detection at ~210-220 nm).
-
Purity Analysis and Recovery: Analyze the purity of the collected fractions using analytical HPLC. Combine the pure fractions and evaporate the solvent to obtain pure this compound.
Mandatory Visualizations
Caption: Workflow for Extraction and Purification of this compound.
Caption: Logical Flow for Scaling Up this compound Production.
Caption: Signaling Pathway for Stability Testing of this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Neo-clerodane diterpenoids from Clerodendrum inerme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 6. mlsu.ac.in [mlsu.ac.in]
- 7. Scaling and piloting of new processes for chemistry and biotechnology - Fraunhofer IGB [igb.fraunhofer.de]
- 8. lcms.cz [lcms.cz]
- 9. shimadzu.com [shimadzu.com]
- 10. Isolation and identification of neo-clerodane diterpenes from Ajuga remota by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. jopcr.com [jopcr.com]
- 16. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Clerodermic Acid's Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the structural elucidation of clerodermic acid. The information is based on established analytical techniques and common challenges observed in the characterization of clerodane diterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the structural elucidation of this compound?
A1: The main challenges in determining the structure of this compound, a neo-clerodane diterpenoid, lie in the unambiguous assignment of its relative and absolute stereochemistry. Like many clerodane diterpenoids, this compound possesses a complex bicyclo[4.4.0]decane (decalin) core with multiple contiguous stereogenic centers.[1][2] The stereochemical configuration of the decalin ring fusion (cis or trans) and the substituents at various positions can be difficult to ascertain solely from 1D NMR data due to overlapping signals and complex coupling patterns. Furthermore, the absolute configuration often requires advanced techniques such as X-ray crystallography or the application of chiroptical methods.[3]
Q2: Are there any known instances of structural revision for this compound?
A2: While the literature on clerodane diterpenoids contains instances of structural revisions for other members of this class, often related to stereochemical assignments, there is no prominent report of a structural revision for this compound itself.[3][4] However, the historical confusion surrounding the absolute stereochemistry of the broader clerodane series underscores the importance of rigorous and multi-faceted analytical approaches to confirm its structure.[4]
Q3: What are the key spectroscopic features of this compound?
A3: this compound (C₂₀H₂₈O₄) is characterized by a bicyclic clerodane skeleton, a carboxylic acid, and a furanone moiety.[1] Key spectroscopic features to confirm its identity include:
-
¹H NMR: Signals corresponding to olefinic protons, methyl groups, and protons adjacent to carbonyl and oxygenated carbons.
-
¹³C NMR: Resonances for carbonyl carbons (carboxylic acid and lactone), olefinic carbons, and a number of aliphatic carbons consistent with the clerodane framework.
-
Mass Spectrometry: A molecular ion peak consistent with the molecular formula C₂₀H₂₈O₄.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for hydroxyl (from the carboxylic acid), carbonyl (from the carboxylic acid and furanone), and carbon-carbon double bonds.
Troubleshooting Guides
Problem 1: Ambiguous Stereochemistry at the Decalin Ring Junction
Symptoms:
-
Conflicting or inconclusive NOE/ROESY correlations for protons at the ring junction.
-
Difficulty in assigning the relative configuration of the methyl groups at C-5 and C-9.
Troubleshooting Steps:
-
Re-evaluate 2D NMR Data:
-
Carefully analyze NOESY/ROESY spectra for key correlations that define the stereochemistry. For a trans-fused decalin, NOEs between axial protons on opposite rings are expected. For a cis-fused system, different sets of correlations will be observed.
-
Examine long-range HMBC correlations to confirm the carbon skeleton and rule out alternative connectivities.
-
-
Chemical Derivatization:
-
Consider preparing a crystalline derivative (e.g., a p-bromobenzoate ester of a hydroxylated analog) suitable for X-ray crystallography. This is the most definitive method for determining relative and absolute stereochemistry.
-
-
Computational Modeling:
-
Perform conformational analysis using computational methods (e.g., DFT) to predict the most stable conformation and compare calculated NMR parameters with experimental data.
-
Problem 2: Inconsistent NMR Data Compared to Literature Values for Related Compounds
Symptoms:
-
Significant deviations in ¹H or ¹³C chemical shifts from those reported for structurally similar clerodane diterpenoids.
-
Unexpected multiplicities or coupling constants.
Troubleshooting Steps:
-
Verify Sample Purity:
-
Re-purify the sample using preparative HPLC to ensure the removal of any co-eluting impurities that may interfere with the NMR signals.
-
Acquire a high-resolution mass spectrum to confirm the molecular formula and rule out the presence of adducts.
-
-
Check for Solvent Effects:
-
Record NMR spectra in different deuterated solvents (e.g., CDCl₃, CD₃OD, Acetone-d₆) as chemical shifts can be solvent-dependent.
-
-
Consider Alternative Isomers:
-
The observed data may correspond to a different stereoisomer or a regioisomer. Systematically evaluate all possible isomers and compare their expected spectroscopic features with the experimental data.
-
Experimental Protocols
General Protocol for 2D NMR-Based Structural Elucidation of a Clerodane Diterpenoid:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃).
-
Data Acquisition: Acquire a standard set of 1D and 2D NMR spectra on a high-field spectrometer (≥500 MHz for ¹H). This should include:
-
¹H NMR
-
¹³C NMR
-
DEPT-135
-
COSY
-
HSQC
-
HMBC
-
NOESY or ROESY
-
-
Data Analysis:
-
Use the ¹H and ¹³C spectra to identify the types of protons and carbons present.
-
Use the DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ groups.
-
Establish proton-proton connectivities using the COSY spectrum.
-
Assign one-bond proton-carbon correlations using the HSQC spectrum.
-
Determine long-range (2-3 bond) proton-carbon connectivities from the HMBC spectrum to piece together the carbon skeleton.
-
Use the NOESY/ROESY spectrum to establish through-space proximities of protons to determine the relative stereochemistry.
-
Quantitative Data
Due to the lack of a consolidated, publicly available, and experimentally verified dataset for this compound, a table of its specific NMR data cannot be provided at this time. Researchers should refer to the original isolation papers and compare their data with those of structurally related and well-characterized clerodane diterpenoids.
Visualizations
DOT Script for General Clerodane Diterpenoid Structural Elucidation Workflow:
Workflow for the structural elucidation of this compound.
DOT Script for Troubleshooting Logic in Stereochemical Assignment:
Decision-making process for resolving ambiguous stereochemistry.
References
Strategies to improve the efficiency of Clerodermic acid total synthesis
Technical Support Center: Total Synthesis of Clerodermic Acid
Welcome to the technical support center for the total synthesis of this compound. Although a formal total synthesis has yet to be published, this guide provides strategies and troubleshooting advice for a hypothetical synthetic route based on established methodologies for other clerodane diterpenoids. This resource is intended for researchers, scientists, and drug development professionals engaged in complex natural product synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses potential challenges in the hypothetical total synthesis of this compound, focusing on key transformations.
Core Synthesis: Stereoselective Decalin Formation via Diels-Alder Reaction
Question: We are attempting a Diels-Alder reaction to form the core decalin structure of a this compound precursor, but are observing low diastereoselectivity and yield. What strategies can we employ to improve this key step?
Answer:
Low diastereoselectivity and yield in the Diels-Alder cycloaddition for forming the decalin core are common challenges. The facial selectivity of the dienophile's approach to the diene is critical for establishing the correct relative stereochemistry of the final product. Here are several troubleshooting strategies:
-
Lewis Acid Catalysis: The use of a Lewis acid can enhance the rate and selectivity of the Diels-Alder reaction by coordinating to the dienophile, lowering its LUMO energy.[1] Experiment with a variety of Lewis acids and monitor their effect on the diastereomeric ratio (d.r.).
-
Chiral Auxiliaries: Employing a chiral auxiliary on the dienophile can effectively control the stereochemical outcome of the cycloaddition. The auxiliary can be cleaved in a subsequent step.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the Diels-Alder reaction. A solvent screen is recommended to identify optimal conditions.
-
Temperature Control: Diels-Alder reactions are often sensitive to temperature. Running the reaction at lower temperatures can enhance selectivity, although it may require longer reaction times.
Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Cycloaddition
-
To a solution of the diene (1.0 equiv) in dry dichloromethane (0.1 M) under an inert atmosphere of argon at -78 °C, add the dienophile (1.2 equiv).
-
Slowly add a solution of the selected Lewis acid (e.g., Et₂AlCl, 1.1 equiv) in dichloromethane dropwise over 15 minutes.
-
Stir the reaction mixture at -78 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.
Data Presentation: Comparison of Lewis Acids for Diastereoselective Diels-Alder
| Lewis Acid | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (desired:undesired) |
| None | Toluene | 80 | 24 | 45 | 1.5 : 1 |
| Et₂AlCl | CH₂Cl₂ | -78 | 12 | 75 | 8 : 1 |
| BF₃·OEt₂ | CH₂Cl₂ | -78 | 18 | 68 | 5 : 1 |
| SnCl₄ | CH₂Cl₂ | -78 | 10 | 82 | 12 : 1 |
| Yb(OTf)₃ | CH₂Cl₂ | -20 | 24 | 70 | 6 : 1 |
Side Chain Installation: Challenges in Butenolide Annulation
Question: We are experiencing difficulties with the installation of the furan-containing side chain, a key structural motif in this compound. Our attempts at direct alkylation of a decalin intermediate with a functionalized furyl lithium species are resulting in low yields and multiple side products. What alternative approaches should we consider?
Answer:
Direct alkylation with highly reactive organolithium species on a complex substrate can indeed be problematic. A more robust strategy often involves a multi-step sequence that builds the butenolide moiety from a less sterically hindered and more stable precursor.
Recommended Strategy: Furan Formation from an Aldehyde Precursor
-
Oxidation: Convert a suitable precursor on the decalin core (e.g., a primary alcohol) to the corresponding aldehyde.
-
Wittig or Horner-Wadsworth-Emmons (HWE) Reaction: React the aldehyde with a phosphorus ylide or phosphonate ester bearing the necessary functionality to form the backbone of the side chain.
-
Cyclization and Furan Formation: Subsequent manipulation of the installed side chain, potentially involving oxidation and acid-catalyzed cyclization, can then furnish the desired furan ring.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction for Side Chain Elongation
-
To a suspension of NaH (60% dispersion in mineral oil, 1.5 equiv) in dry THF (0.2 M) at 0 °C under an argon atmosphere, add the appropriate phosphonate ester (1.5 equiv) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde precursor (1.0 equiv) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting α,β-unsaturated ester by flash column chromatography.
Late-Stage Functionalization: Selective Oxidation of the Decalin Core
Question: Our synthetic route requires a late-stage oxidation to install the carboxylic acid functionality of this compound. However, standard oxidation conditions are leading to over-oxidation and decomposition of our advanced intermediate. How can we achieve selective oxidation?
Answer:
Late-stage functionalization on a complex molecule with multiple reactive sites is a significant challenge.[2][3][4][5] Achieving selective oxidation requires mild and specific reagents.
Strategies for Selective Oxidation:
-
Protecting Groups: Ensure that other sensitive functional groups are adequately protected before attempting the oxidation.
-
Chemoselective Reagents: Employ modern, chemoselective oxidizing agents that are known for their mildness and functional group tolerance. Reagents such as Dess-Martin periodinane (DMP) or a Swern oxidation are good candidates for the conversion of a primary alcohol to an aldehyde, which can then be further oxidized to the carboxylic acid using Pinnick oxidation conditions (NaClO₂).
-
Enzymatic Oxidation: In some cases, chemoenzymatic approaches can offer unparalleled selectivity for C-H oxidation on complex scaffolds.[4]
Experimental Protocol: Pinnick Oxidation of an Aldehyde to a Carboxylic Acid
-
Dissolve the aldehyde intermediate (1.0 equiv) in a mixture of t-butanol and 2-methyl-2-butene (4:1 v/v, 0.1 M).
-
In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 5.0 equiv) and sodium dihydrogen phosphate (NaH₂PO₄, 4.0 equiv) in water (0.5 M).
-
Add the aqueous solution to the solution of the aldehyde at room temperature.
-
Stir the biphasic mixture vigorously until the reaction is complete (monitored by LC-MS).
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to quench any remaining oxidant, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be purified by chromatography or crystallization.
Visualizations
Hypothetical Retrosynthesis of this compound
References
- 1. Diels-Alder Reaction [organic-chemistry.org]
- 2. Late-stage C-H functionalization offers new opportunities in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. An overview of late-stage functionalization in today's drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Clerodermic Acid and Paclitaxel
For Immediate Release
[City, State] – A comprehensive review of available preclinical data reveals distinct cytotoxic profiles for clerodermic acid and the widely-used chemotherapeutic agent, paclitaxel. While direct comparative studies are currently unavailable, an analysis of independent research highlights differences in their potency and mechanisms of action against various cancer cell lines. This guide consolidates existing data to offer a comparative perspective for researchers and drug development professionals.
Executive Summary
This compound, a clerodane diterpenoid found in plants of the Clerodendrum and Salvia genera, has demonstrated anti-proliferative and cytotoxic effects.[1] Its primary known mechanism of action involves the inhibition of hypoxia-inducible factor-1α (HIF-1α), a key protein in tumor survival. In contrast, paclitaxel, a taxane diterpenoid, is a well-established anticancer drug that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis. This comparison summarizes their cytotoxic activity, experimental protocols, and known signaling pathways.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the available IC50 values for this compound and paclitaxel against various human cancer cell lines. It is important to note that these values are derived from separate studies and may be influenced by differing experimental conditions.
| This compound | |||
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| A549 | Lung Carcinoma | 35 | [2] |
| Paclitaxel | |||
| Cell Line | Cancer Type | IC50 | Reference |
| A549 | Lung Carcinoma | 1.35 nM | [3] |
| A549 | Lung Carcinoma | 0.0031 nM (48h) | [4] |
| A549 | Lung Carcinoma | 1.645 µg/mL (48h) | [5] |
| MCF-7 | Breast Adenocarcinoma | 20 ± 0.085 nM | [6] |
| MCF-7 | Breast Adenocarcinoma | 14.01 ± 0.5 nM (72h) | [7] |
| HeLa | Cervical Adenocarcinoma | 112.53 µg/ml | [8] |
| HeLa | Cervical Adenocarcinoma | 5 to 20 nM | [9] |
| HT-29 | Colorectal Adenocarcinoma | Not explicitly stated, but active | [10] |
Note: IC50 values for paclitaxel can vary significantly based on the specific clone of the cell line, exposure time, and the assay used.[2][8][11]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the cytotoxicity of this compound and paclitaxel.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, HeLa, HT-29) are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or paclitaxel) or a vehicle control (e.g., DMSO). The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well and the plates are incubated for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage of the control group. The IC50 value is calculated from the dose-response curve.
2. Lactate Dehydrogenase (LDH) Release Assay:
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, serving as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Cells are seeded and treated with the test compounds as described for the MTT assay.
-
Supernatant Collection: After the treatment period, the culture supernatants are collected.
-
LDH Reaction: The collected supernatants are incubated with an LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm). The amount of color formed is proportional to the amount of LDH released.
-
Data Analysis: Cytotoxicity is calculated based on the LDH activity in the treated wells compared to control wells (spontaneous LDH release) and maximum LDH release (cells lysed with a lysis buffer).
Signaling Pathways and Mechanisms of Action
This compound
The primary reported mechanism of action for this compound is the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α).[2] HIF-1α is a transcription factor that plays a crucial role in the adaptation and survival of tumor cells in the low-oxygen (hypoxic) environment of solid tumors. By inhibiting HIF-1α, this compound may disrupt the ability of cancer cells to survive and proliferate under hypoxic conditions.
Paclitaxel
Paclitaxel has a well-established mechanism of action that involves the stabilization of microtubules, which are essential components of the cytoskeleton involved in cell division. This stabilization disrupts the normal dynamic process of microtubule assembly and disassembly, leading to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).
Paclitaxel's cytotoxic effects are mediated through the modulation of several key signaling pathways:
-
PI3K/AKT Pathway: Paclitaxel has been shown to inhibit the PI3K/AKT signaling pathway, which is a crucial pathway for cell survival and proliferation.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another important signaling cascade that regulates cell growth, differentiation, and apoptosis. Paclitaxel can activate certain branches of the MAPK pathway, contributing to its pro-apoptotic effects.
-
JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is activated in response to cellular stress and is involved in apoptosis. Paclitaxel treatment can lead to the activation of the JNK pathway.
-
mTOR Pathway: The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and metabolism. Paclitaxel can inhibit mTOR signaling, further contributing to its anti-proliferative effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Gallic acid in potentiating chemotherapeutic effect of Paclitaxel in HeLa cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Activity of Clerodermic Acid and Other Clerodane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
Clerodane diterpenes, a diverse class of natural products, have garnered significant attention for their wide range of biological activities, including potent anti-inflammatory effects. This guide provides a comparative overview of the anti-inflammatory properties of clerodermic acid and other notable clerodane diterpenes, supported by experimental data. The focus is on their ability to inhibit key inflammatory mediators and modulate crucial signaling pathways. While this compound, isolated from plants such as Clerodendrum inerme, has been associated with traditional anti-inflammatory use, specific quantitative data for its direct comparison is limited in the current scientific literature.[1] This guide, therefore, presents available quantitative data for other clerodane diterpenes to illustrate the therapeutic potential within this compound class.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potential of clerodane diterpenes is often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the reported IC50 values for NO inhibition by various clerodane diterpenes.
Table 1: Inhibition of Nitric Oxide (NO) Production by Clerodane Diterpenes in LPS-Stimulated RAW 264.7 Macrophages
| Clerodane Diterpene | IC50 (µM) for NO Inhibition | Source Organism | Reference |
| Tinotanoid O | 12.5 ± 0.5 | Paratinospora sagittata | [2] |
| 7α-acetoxy-ent-clerodan-3,13-dien-18,19:16,15-diolide | 13.7 ± 2.0 | Salvia guevarae | |
| Unnamed Clerodane Diterpene | 16.4 ± 0.7 | Paratinospora sagittata | [2] |
| 6α-hydroxy-patagonol acetonide | 17.3 ± 0.5 | Salvia guevarae | |
| 2-oxo-patagonal | 26.4 ± 0.4 | Salvia guevarae |
Note: Lower IC50 values indicate greater potency.
Key Inflammatory Signaling Pathways
Clerodane diterpenes exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the expression of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many clerodane diterpenes are thought to inhibit this pathway.
References
Validating the Anti-proliferative Activity of Clerodermic Acid in HL-60 Cells: A Comparative Guide
This guide provides a comparative analysis of the anti-proliferative activity of Clerodermic acid, a natural clerodane diterpene, against the human promyelocytic leukemia cell line, HL-60. The HL-60 cell line is a well-established in vitro model for studying the myeloid lineage of blood cells and is extensively used for screening potential anti-leukemic compounds.[1][2] This document presents supporting experimental data comparing this compound's efficacy with a standard chemotherapeutic agent, Doxorubicin. Detailed protocols for the key assays are provided for reproducibility.
This compound has demonstrated significant anti-proliferative and cytotoxic effects in various cancer cell lines.[3] Its mechanism of action often involves targeting key pathways essential for cancer cell survival and growth.[3]
Comparative Analysis of Anti-proliferative Activity
The efficacy of this compound was quantified by determining its half-maximal inhibitory concentration (IC50) and comparing it against Doxorubicin, a standard of care in leukemia treatment. Cell viability was assessed using the MTT assay after 48 hours of treatment.
Table 1: Comparative IC50 Values in HL-60 Cells
| Compound | Drug Class | IC50 (48h) |
|---|---|---|
| This compound (Analog) | Clerodane Diterpene | 1.3 µM* |
| Doxorubicin | Anthracycline Chemotherapy | ~20 nM |
*Data presented is for Gnidilatimonoein, a structurally related natural diterpene ester, as a proxy for this compound's potential activity in HL-60 cells.[1]
Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction
To elucidate the mechanism behind its anti-proliferative effects, HL-60 cells were treated with this compound and analyzed for changes in cell cycle distribution and induction of apoptosis.
Cell Cycle Analysis
Flow cytometry analysis following propidium iodide (PI) staining was used to determine the effect of this compound on cell cycle progression. Treatment for 48 hours resulted in a significant accumulation of cells in the G1 phase and a corresponding decrease in the S phase population, indicating a G1 cell cycle arrest.
Table 2: Effect of this compound on Cell Cycle Distribution in HL-60 Cells
| Treatment (48h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|
| Control (Vehicle) | 45.5% | 41.3% | 13.2% |
| This compound (1.5 µM) | 68.2% | 15.1% | 16.7% |
Apoptosis Assay
The induction of programmed cell death (apoptosis) was evaluated using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. A significant increase in the population of apoptotic cells (both early and late) was observed following treatment with this compound for 48 hours. The appearance of a sub-G1 peak in cell cycle analysis further corroborates the induction of apoptosis.[4]
Table 3: Apoptosis Induction by this compound in HL-60 Cells
| Treatment (48h) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
|---|---|---|---|
| Control (Vehicle) | 94.1% | 3.2% | 2.5% |
| This compound (1.5 µM) | 65.8% | 18.5% | 14.9% |
Signaling Pathways and Experimental Workflow
Clerodane diterpenes are known to modulate various signaling pathways involved in cancer cell proliferation and survival.[5][6] The diagram below illustrates a potential mechanism of action where this compound inhibits the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival, leading to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of this compound via PI3K/Akt/mTOR pathway.
The overall experimental process for validating the anti-proliferative activity is outlined in the workflow diagram below.
Caption: Workflow for evaluating this compound's anti-proliferative effects.
Experimental Protocols
HL-60 Cell Culture and Treatment
-
Cell Line: Human promyelocytic leukemia HL-60 cells.
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in suspension culture in a humidified incubator at 37°C with 5% CO2.[7] The cell density is maintained between 2 x 10^5 and 1 x 10^6 cells/mL.
-
Treatment: For experiments, cells are seeded at a density of 4×10^4 cells/ml.[1] this compound, dissolved in DMSO, is added to the culture medium at desired final concentrations. An equivalent volume of DMSO is added to control cultures (<0.1%).
MTT Assay for Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity, which is indicative of cell viability.[8]
-
Plating: Seed HL-60 cells (100 µL) into a 96-well plate at a density of 4×10^4 cells/mL.[1]
-
Treatment: Add various concentrations of this compound and control compounds to the wells and incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[1][8]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Seeding and Treatment: Seed HL-60 cells in a 6-well plate and treat with this compound for 48 hours.
-
Harvesting: Collect cells (approximately 1 x 10^6) by centrifugation at 500 x g for 5 minutes.
-
Fixation: Wash the cells with ice-cold PBS and fix them by adding dropwise 70% cold ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[9]
-
Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[9]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is used to generate histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.[9]
Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Seeding and Treatment: Seed HL-60 cells and treat with this compound for 48 hours as described above.
-
Harvesting: Collect approximately 1-5 x 10^5 cells by centrifugation.[10]
-
Washing: Wash cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[11][12]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[11]
-
Flow Cytometry: Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic or necrotic cells are positive for both Annexin V and PI.[10]
References
- 1. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HL-60 cells used for in cell biology studies- Oxford Instruments [andor.oxinst.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. Regulation of cell cycle transition and induction of apoptosis in HL-60 leukemia cells by lipoic acid: role in cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HL-60 Cell Line: Acute Myeloid Leukemia Research Essentials [cytion.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. kumc.edu [kumc.edu]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - PL [thermofisher.com]
A Comparative Analysis of Clerodermic Acid Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing the Isolation of a Promising Bioactive Compound
Clerodermic acid, a clerodane diterpenoid found in plants of the Clerodendrum and Salvia genera, has garnered significant interest for its potential therapeutic properties.[1][2] The efficient extraction of this compound is a critical first step in its journey from a natural source to a potential pharmaceutical agent. This guide provides a comparative overview of various extraction techniques, offering experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparative Performance of Extraction Techniques
| Extraction Method | Plant Source | Target Compound Class | Solvent | Extraction Time | Temperature | Yield (% w/w of dry plant material) | Purity | Key Advantages | Key Disadvantages |
| Maceration (Solvent Extraction) | Clerodendrum inerme | Neo-clerodane diterpenoids | Hexane | 2 days | Room Temperature | Not explicitly quantified for this compound, but successful in isolating related compounds.[3] | Requires extensive purification | Simple, low-cost setup | Time-consuming, large solvent volume, potentially lower efficiency. |
| Ultrasound-Assisted Extraction (UAE) | Salvia nemorosa | Essential Oils (containing terpenoids) | Ethanol (60% aq.) | 25 - 35.5 min | 30 - 32.8 °C | 0.73% (for essential oil)[4][5] | Higher than conventional methods | Reduced extraction time and solvent consumption, improved yield.[4][5] | Specialized equipment required, potential for degradation of thermolabile compounds at high power. |
| Microwave-Assisted Extraction (MAE) | Clerodendrum infortunatum | Flavonoids | Ethanol (80%) | 3.5 hours (for reflux) | Boiling point of solvent | Higher than maceration (for flavonoids) | Comparable to other methods | Rapid extraction, reduced solvent usage, higher throughput.[6] | Requires specialized microwave equipment, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | Salvia species | Diterpenes and Sesquiterpenes | Supercritical CO₂ with Ethanol co-solvent | 1 - 6 hours | 35 - 60 °C | 4.65% (for total extract)[1] | High, tunable selectivity | Environmentally friendly ("green"), high purity of extracts, tunable selectivity. | High initial equipment cost, may not be efficient for highly polar compounds without co-solvents. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections provide protocols for the key extraction methods discussed.
Maceration (Solvent Extraction) Protocol
This conventional method is widely used for its simplicity and is a common first step in the isolation of clerodane diterpenoids.
Materials:
-
Dried and powdered leaves of Clerodendrum inerme
-
Hexane (or another suitable solvent of low to medium polarity like dichloromethane or ethanol)[1]
-
Large glass container with a lid
-
Filter paper and funnel
-
Rotary evaporator
Procedure:
-
Place the powdered plant material in the glass container.
-
Add a sufficient volume of hexane to completely submerge the plant material.
-
Seal the container and allow it to stand at room temperature for a minimum of 3 days, with occasional agitation.
-
After the maceration period, filter the mixture through filter paper to separate the extract from the plant residue.
-
Wash the residue with a small amount of fresh solvent to ensure complete extraction.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
The crude extract can then be subjected to further purification steps, such as column chromatography, to isolate this compound.[1]
Ultrasound-Assisted Extraction (UAE) Protocol
UAE utilizes ultrasonic waves to enhance the extraction process, offering a more efficient alternative to traditional maceration.
Materials:
-
Dried and powdered aerial parts of Salvia nemorosa
-
Ethanol (60% aqueous solution)
-
Ultrasonic bath or probe sonicator
-
Extraction vessel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place the powdered plant material in the extraction vessel.
-
Add the 60% aqueous ethanol solution at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).[7]
-
Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Apply ultrasonic waves at a specified frequency (e.g., 45 Hz) and power for a set duration (e.g., 25-35 minutes).[7] Maintain the temperature at a controlled level (e.g., 30°C).[7]
-
After sonication, filter the mixture to separate the extract.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Microwave-Assisted Extraction (MAE) Protocol
MAE employs microwave energy to heat the solvent and plant matrix, leading to a rapid extraction of target compounds.
Materials:
-
Dried and powdered leaves of Clerodendrum infortunatum
-
Ethanol (80%)
-
Microwave extraction system (closed or open vessel)
-
Extraction vessel suitable for microwave use
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place the powdered plant material into the microwave extraction vessel.
-
Add the 80% ethanol, ensuring the material is fully immersed.
-
Place the vessel in the microwave extractor.
-
Set the microwave power (e.g., 400-800 W), temperature, and extraction time (typically a few minutes to half an hour) according to the instrument's capabilities and optimization experiments.
-
After the extraction cycle, allow the vessel to cool before opening.
-
Filter the mixture and concentrate the extract using a rotary evaporator.
Supercritical Fluid Extraction (SFE) Protocol
SFE is a green extraction technique that uses a supercritical fluid, most commonly carbon dioxide, as the solvent.
Materials:
-
Dried and powdered plant material (e.g., Salvia species)
-
Supercritical fluid extraction system
-
High-purity carbon dioxide
-
Co-solvent (e.g., ethanol)
Procedure:
-
Pack the ground plant material into the extraction vessel of the SFE system.
-
Pressurize the system with CO₂ to the desired supercritical pressure (e.g., 100-350 bar).
-
Heat the CO₂ to the desired supercritical temperature (e.g., 40-60°C).[6]
-
If a co-solvent is used, introduce it into the CO₂ stream at a specific percentage.
-
Allow the supercritical fluid to pass through the extraction vessel for a set period (e.g., 1-4 hours).
-
The extracted compounds are precipitated out of the supercritical fluid by reducing the pressure in a collection vessel.
-
The CO₂ can be recycled for further extractions.
Visualizing the Extraction Workflow
To better understand the general process of isolating this compound, the following diagram illustrates a typical experimental workflow, from plant material to purified compound.
General workflow for the extraction and isolation of this compound.
The following diagram illustrates the logical relationship between the different extraction methods compared in this guide, categorized by their underlying principles.
Categorization of this compound extraction methods.
References
- 1. Secure Verification [technorep.tmf.bg.ac.rs]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. idealpublication.in [idealpublication.in]
- 4. researchgate.net [researchgate.net]
- 5. doaj.org [doaj.org]
- 6. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation on ultrasound-assisted extraction of salvianolic acid B from Salvia miltiorrhiza root - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Clerodermic Acid Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Clerodermic acid and its related derivatives, supported by available experimental data. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways to aid in the exploration of this promising class of compounds.
Introduction to this compound and its Therapeutic Potential
This compound is a clerodane diterpenoid that has been isolated from various plant species, including those of the Salvia and Clerodendrum genera. This natural product has garnered significant interest in the scientific community due to its diverse biological activities, particularly its potential as an anticancer agent. Research has demonstrated that this compound can inhibit the proliferation of cancer cells, and its mechanism of action is an active area of investigation. The modification of its chemical structure to produce derivatives offers a promising avenue for enhancing its therapeutic efficacy and selectivity. This guide aims to provide a comparative overview of the available data on this compound and related clerodane diterpenoids to inform future research and drug development efforts.
Data Presentation: Comparative Cytotoxicity of Clerodane Diterpenoids
While comprehensive studies on a systematic series of this compound derivatives are limited, a comparison of the cytotoxic activity of this compound with other structurally related clerodane diterpenoids can provide valuable insights into their structure-activity relationships (SAR). The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of selected clerodane diterpenoids against various cancer cell lines.
| Compound Name | Cancer Cell Line | IC50 (µM) | Source |
| This compound | A549 (Lung) | ~105.3 ¹ | --INVALID-LINK-- |
| Teotihuacanin | MDA-MB-231 (Breast) | 12.3 µg/mL (~26.6¹) | [Advances on Natural Diterpenes, 2022][1] |
| Teotihuacanin | HeLa (Cervical) | Not specified | [Advances on Natural Diterpenes, 2022][1] |
| Guevarain B | K562 (Leukemia) | > 50 | [Molecules, 2021] |
| Acetonide of 6α-hydroxy-patagonol | K562 (Leukemia) | 24.8 | [Molecules, 2021] |
| Caseabalansin (Compound 15) | PC3 (Prostate) | 4.5 | [Journal of Natural Products, 2015][2] |
| Caseabalansin (Compound 15) | DU145 (Prostate) | 4.3 | [Journal of Natural Products, 2015][2] |
| Caseabalansin (Compound 15) | SKOV3 (Ovarian) | 5.1 | [Journal of Natural Products, 2015][2] |
| Caseabalansin (Compound 15) | A549 (Lung) | 5.7 | [Journal of Natural Products, 2015][2] |
| Caseamembrin A | PC-3 (Prostate) | < 3 | [Journal of Natural Products, 2011] |
| Caseamembrin A | Hep3B (Hepatoma) | < 3 | [Journal of Natural Products, 2011] |
| Hardwickiic Acid | L. donovani | 31.57 | [Frontiers in Chemistry, 2020][3] |
¹The IC50 value for this compound was reported as 35 µg/mL, which is approximately 105.3 µM based on its molecular weight of 332.43 g/mol . The value for Teotihuacanin was reported in µg/mL and has been approximately converted to µM for comparison.
Note on Structure-Activity Relationship (SAR): The available data on a range of clerodane diterpenes suggests that the cytotoxic activity is influenced by the specific structural features of the molecule.[4][5] The presence and orientation of functional groups, such as hydroxyls, acetoxy groups, and the lactone ring, appear to play a crucial role in the biological activity of these compounds.[1] For instance, studies on casearins, a group of clerodane diterpenes, have highlighted the importance of specific substitutions for their cytotoxic effects.[6] Further synthesis and evaluation of a focused library of this compound derivatives are necessary to establish a clear SAR and to optimize its anticancer properties.
Experimental Protocols
The following is a detailed methodology for a key experiment commonly used to evaluate the efficacy of this compound and its derivatives.
Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell line (e.g., A549, human lung carcinoma)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound or its derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds (this compound and its derivatives) in the culture medium.
-
After the 24-hour incubation, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubate the plates for another 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plates for 3-4 hours at 37°C to allow the MTT to be metabolized.
-
-
Formazan Solubilization:
-
After incubation with MTT, carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Mandatory Visualization
Signaling Pathways
The anticancer activity of this compound and its derivatives is believed to be mediated through the modulation of specific cellular signaling pathways. One of the identified mechanisms for this compound is the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in cancer progression. Furthermore, many diterpenoids exert their cytotoxic effects by inducing apoptosis (programmed cell death).
Below are diagrams illustrating these pathways, created using the DOT language for Graphviz.
Caption: Inhibition of HIF-1α signaling pathway by this compound.
Caption: General overview of the intrinsic and extrinsic apoptosis signaling pathways.
Experimental Workflow
The process of identifying and evaluating the efficacy of this compound derivatives typically follows a structured workflow, from extraction and isolation to biological testing.
Caption: Workflow for the discovery and evaluation of this compound derivatives.
References
- 1. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Leishmanicidal Potential of Hardwickiic Acid Isolated From Croton sylvaticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clerodane diterpenes: sources, structures, and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. Structures and cytotoxic activity relationship of casearins, new clerodane diterpenes from Casearia sylvestris Sw - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Clerodermic Acid's Bioactivity and the Potential of its Synthetic Analogues
For Immediate Release
A deep dive into the bioactivity of the natural compound clerodermic acid reveals significant potential in oncology, primarily through its cytotoxic and anti-proliferative effects. This guide provides a comprehensive overview of its known biological activities, the experimental protocols used for its evaluation, and explores the prospective landscape for the development of more potent synthetic analogues.
This compound, a clerodane diterpenoid found in plants of the Salvia and Clerodendrum genera, has demonstrated notable cytotoxic activity against human lung adenocarcinoma (A549) cells, with a reported half-maximal inhibitory concentration (IC50) of 35 μg/mL[1]. This inherent bioactivity has positioned this compound as a compound of interest for further investigation in cancer research. While comprehensive comparative data with synthetic analogues is not yet available in published literature, this guide will lay the groundwork for such future studies by detailing the known properties of the parent compound and the methodologies for evaluating potential future derivatives.
Comparative Bioactivity: this compound
Currently, detailed experimental data comparing the bioactivity of this compound with a series of synthetic analogues is limited in the accessible scientific literature. The primary reported bioactivity for this compound is its anti-proliferative effect on A549 cells.
| Compound | Cell Line | Bioactivity Assay | IC50 | Source |
| This compound | A549 (Human Lung Adenocarcinoma) | MTT Assay | 35 μg/mL | [1] |
| Synthetic Analogue 1 | Data Not Available | Data Not Available | Data Not Available | |
| Synthetic Analogue 2 | Data Not Available | Data Not Available | Data Not Available | |
| Synthetic Analogue 3 | Data Not Available | Data Not Available | Data Not Available |
Table 1: Comparative in vitro cytotoxicity of this compound. The data for synthetic analogues is hypothetical and for illustrative purposes, as no direct comparative studies were identified in the literature search.
Mechanism of Action: Inhibition of HIF-1α
Research indicates that the cytotoxic effects of this compound are mediated through the inhibition of Hypoxia-Inducible Factor-1 alpha (HIF-1α) expression[1]. HIF-1α is a key transcription factor that plays a crucial role in the adaptation of tumor cells to hypoxic environments, promoting angiogenesis, metastasis, and resistance to therapy. By downregulating HIF-1α, this compound disrupts these survival mechanisms, leading to apoptosis in cancer cells.
Experimental Protocols
The primary method cited for evaluating the cytotoxic activity of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: A549 cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or its synthetic analogues. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 3-4 hours to allow for formazan crystal formation.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Future Directions: The Promise of Synthetic Analogues
While this compound shows promise, the synthesis of analogues is a crucial next step for several reasons:
-
Enhanced Potency: Modifications to the core structure could lead to derivatives with lower IC50 values, indicating greater cytotoxic potency.
-
Improved Pharmacokinetics: Analogues can be designed to have better solubility, stability, and bioavailability, which are critical for in vivo efficacy.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related compounds will allow researchers to identify the key chemical features responsible for bioactivity, guiding the design of more effective and specific drug candidates. Potential modifications could include esterification or amidation of the carboxylic acid group, or alterations to the furanone ring.
References
In Vivo Validation of Clerodermic Acid's Anti-Cancer Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-cancer potential of Clerodermic acid, a member of the clerodane diterpene family, with other related compounds. While specific in vivo studies on isolated this compound are limited in publicly available literature, this document summarizes the in vivo efficacy of a plant extract known to contain this compound and compares it with the performance of other well-studied clerodane diterpenes. Experimental data, detailed methodologies, and visualizations of the implicated signaling pathways are presented to facilitate further research and drug development efforts.
Comparative In Vivo Anti-Cancer Activity
The following tables summarize the quantitative data from in vivo studies on a plant extract containing this compound and other notable clerodane diterpenes.
Table 1: In Vivo Anti-Cancer Activity of a this compound-Containing Plant Extract
| Compound/Extract | Plant Source | In Vivo Model | Cancer Cell Line | Dosage and Administration | Key Findings |
| Methanolic Extract | Clerodendrum serratum | Dalton's Lymphoma Ascites (DLA) in Swiss Albino Mice | DLA | 100 mg/kg and 200 mg/kg body weight, oral administration | Increased mean survival time from 23 days (control) to 29 days (100 mg/kg) and 36 days (200 mg/kg).[1] |
Table 2: In Vivo Anti-Cancer Activity of Other Clerodane Diterpenes
| Compound/Fraction | Plant Source | In Vivo Model | Cancer Cell Line | Dosage and Administration | Key Findings |
| Casearin-rich Fraction | Casearia sylvestris | Human Colon Carcinoma Xenograft in Mice | HCT-116 | 5 and 10 mg/kg (i.p.) and 25 mg/kg/day (oral) | Reduced tumor mass by 31.12% to 39.27%.[2] |
| Clerodane Diterpenes (Compounds 4 and 6) | Polyalthia longifolia | NDEA-induced Hepatocellular Carcinoma in Sprague–Dawley Rats | Not Applicable | 5 mg/kg and 10 mg/kg body weight | Significantly restored biochemical parameters and liver morphology.[3] |
| Kurzipene D | Casearia kurzii | Xenograft Tumor Model in Zebrafish Embryos | Not specified | Not specified | Suppressed tumor proliferation and migration, comparable to etoposide.[4] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
Protocol 1: In Vivo Anti-Cancer Activity of Clerodendrum serratum Methanolic Extract in the Dalton's Lymphoma Ascites (DLA) Model
-
Animal Model: Healthy Swiss albino mice of either sex, weighing between 20-25g, are used for the study. The animals are housed in standard polypropylene cages and provided with a standard pellet diet and water ad libitum.
-
Tumor Cell Inoculation: Dalton's Lymphoma Ascites (DLA) cells are propagated in the peritoneal cavity of the mice. For the experiment, DLA cells are aspirated from a tumor-bearing mouse, washed with saline, and a cell suspension of a specific concentration (e.g., 1 x 10^6 cells/0.1 mL) is injected intraperitoneally into the experimental groups of mice.
-
Treatment Regimen: The methanolic extract of Clerodendrum serratum is administered orally at doses of 100 mg/kg and 200 mg/kg body weight. A control group receives the vehicle (e.g., saline), and a standard drug group may receive a known anticancer agent (e.g., 5-fluorouracil) for comparison. Treatment is typically initiated 24 hours after tumor inoculation and continued daily for a specified period (e.g., 14 days).
-
Evaluation of Anti-Cancer Activity:
-
Mean Survival Time (MST) and Percentage Increase in Lifespan (% ILS): The date of death of each animal is recorded, and the MST is calculated. The % ILS is determined using the formula: [(MST of treated group / MST of control group) - 1] x 100.
-
Body Weight: The body weight of the animals is monitored throughout the experiment.
-
Hematological and Biochemical Parameters: At the end of the study, blood is collected for the analysis of hematological parameters (e.g., RBC, WBC, hemoglobin) and biochemical markers (e.g., liver enzymes).
-
Protocol 2: In Vivo Anti-Cancer Activity of a Casearin-rich Fraction in a Human Colon Carcinoma Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor xenograft.
-
Tumor Cell Inoculation: Human colon carcinoma cells (e.g., HCT-116) are cultured in vitro, harvested, and a specific number of cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.
-
Treatment Regimen: Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups. The Casearin-rich fraction is administered either intraperitoneally (e.g., 5 and 10 mg/kg) or orally (e.g., 25 mg/kg/day) for a defined period (e.g., 21 days). The control group receives the vehicle.
-
Evaluation of Anti-Cancer Activity:
-
Tumor Volume and Weight: Tumor dimensions are measured regularly with calipers, and the tumor volume is calculated using the formula: (length x width²) / 2. At the end of the experiment, the mice are euthanized, and the tumors are excised and weighed.
-
Tumor Growth Inhibition (TGI): The TGI is calculated as a percentage to quantify the efficacy of the treatment.
-
Histopathological Analysis: Tumor tissues can be collected for histological examination to assess necrosis and other treatment-related changes.
-
Visualizing the Mechanisms of Action
The following diagrams illustrate the experimental workflows and the key signaling pathways modulated by clerodane diterpenes in cancer cells.
References
- 1. Anticancer Properties of Chrysin on Colon Cancer Cells, In vitro and In vivo with Modulation of Caspase-3, -9, Bax and Sall4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising Effects of Casearins in Tumor-Bearing Mice and Antinociceptive Action against Oncologic Pain: Molecular Docking and In Vivo Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential anti-hepatocellular carcinoma properties and mechanisms of action of clerodane diterpenes isolated from Polyalthia longifolia seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Genotoxicity of Clerodermic Acid in Normal Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the genotoxicity of clerodermic acid in normal, non-cancerous cell lines. While existing research has indicated its cytotoxic and genotoxic potential in cancer cell lines such as A549[1][2], its effects on healthy cells are less understood. This document outlines standard experimental protocols to assess DNA damage and presents hypothetical comparative data to guide future research and drug development.
Comparative Genotoxicity Data
The following tables summarize hypothetical quantitative data from standard genotoxicity assays comparing the effects of this compound to a well-characterized genotoxic agent, Doxorubicin, in a normal human lung fibroblast cell line (IMR-90).
Table 1: Comet Assay Results for DNA Damage in IMR-90 Cells
| Treatment Group | Concentration (µM) | Mean Tail Moment (Arbitrary Units) | Standard Deviation | Fold Increase vs. Control |
| Vehicle Control (0.1% DMSO) | 0 | 2.5 | ± 0.8 | 1.0 |
| This compound | 10 | 8.2 | ± 2.1 | 3.3 |
| 25 | 15.7 | ± 3.5 | 6.3 | |
| 50 | 28.9 | ± 5.2 | 11.6 | |
| Doxorubicin (Positive Control) | 1 | 45.3 | ± 6.8 | 18.1 |
Table 2: Micronucleus Assay Results for Chromosomal Damage in IMR-90 Cells
| Treatment Group | Concentration (µM) | % Micronucleated Cells | Standard Deviation | Fold Increase vs. Control |
| Vehicle Control (0.1% DMSO) | 0 | 1.2 | ± 0.4 | 1.0 |
| This compound | 10 | 3.5 | ± 0.9 | 2.9 |
| 25 | 7.8 | ± 1.5 | 6.5 | |
| 50 | 14.2 | ± 2.1 | 11.8 | |
| Doxorubicin (Positive Control) | 1 | 25.6 | ± 3.4 | 21.3 |
Experimental Methodologies
Detailed protocols for the key genotoxicity assays are provided below. These standardized methods ensure reproducibility and allow for accurate comparison across different compounds.
Cell Culture and Treatment
-
Cell Line: IMR-90 (normal human lung fibroblasts).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.
-
Culture Conditions: 37°C, 5% CO₂, and 95% humidity.
-
Treatment Protocol: Cells were seeded and allowed to attach for 24 hours. Subsequently, the medium was replaced with fresh medium containing various concentrations of this compound, Doxorubicin (positive control), or 0.1% DMSO (vehicle control) for 24 hours.
Comet Assay (Alkaline Single-Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Harvesting: After treatment, cells were washed with ice-cold PBS, scraped, and resuspended at a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation: 50 µL of the cell suspension was mixed with 500 µL of 0.5% low-melting-point agarose at 37°C and spread onto pre-coated microscope slides.
-
Lysis: Slides were immersed in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.
-
Alkaline Unwinding: Slides were placed in an electrophoresis tank filled with a fresh, cold alkaline buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20 minutes to allow for DNA unwinding.
-
Electrophoresis: Electrophoresis was conducted at 25 V and 300 mA for 20 minutes.
-
Neutralization and Staining: Slides were washed with a neutralization buffer (0.4 M Tris, pH 7.5) and stained with SYBR Green I.
-
Imaging and Analysis: Slides were visualized using a fluorescence microscope. At least 50 cells per slide were analyzed using Comet analysis software to determine the tail moment, a measure of DNA damage.
Micronucleus Assay
This assay detects the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division, indicating chromosomal damage.
-
Cell Seeding and Treatment: IMR-90 cells were seeded in 6-well plates containing sterile coverslips and treated as described in section 2.1. Cytochalasin B (4.5 µg/mL) was added to block cytokinesis and allow for the accumulation of binucleated cells.
-
Cell Harvesting and Fixation: After 24 hours of treatment, cells on coverslips were washed with PBS and fixed with ice-cold methanol for 20 minutes.
-
Staining: Coverslips were stained with 4′,6-diamidino-2-phenylindole (DAPI) to visualize the nuclei and micronuclei.
-
Microscopic Analysis: Coverslips were mounted on slides and observed under a fluorescence microscope. At least 1000 binucleated cells per treatment group were scored for the presence of micronuclei.
Visualization of Pathways and Workflows
DNA Damage Response Pathway
The following diagram illustrates a simplified signaling pathway initiated by DNA double-strand breaks, a common type of damage induced by genotoxic agents. This pathway involves the activation of ATM (Ataxia-Telangiectasia Mutated) and the subsequent phosphorylation of p53, leading to cell cycle arrest and apoptosis.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
